6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Description
BenchChem offers high-quality 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPGJLOVMZDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395359 | |
| Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669709-49-3 | |
| Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
This guide details the synthesis of 6-Chloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid , a specific scaffold relevant to medicinal chemistry (often explored for kinase inhibition and antimalarial activity).[1] The protocol leverages the Pfitzinger Reaction , the most robust and regioselective method for generating 2-substituted quinoline-4-carboxylic acids.[1]
Executive Summary & Retrosynthetic Analysis
The target molecule features a quinoline core substituted with a chlorine atom at C6, a carboxylic acid at C4, and a 3-pyridyl group at C2.[1] While Friedländer synthesis is a viable alternative, the Pfitzinger reaction is superior for this specific substitution pattern because it guarantees the C4-carboxylic acid placement without requiring pre-functionalized amino-benzaldehyde precursors, which are often unstable.[1]
Retrosynthetic Logic: The C2-C3 bond and the N1-C2 bond of the quinoline ring are formed during the reaction.[1] The disconnection reveals two commercially available precursors:[1]
-
5-Chloroisatin: Provides the benzene ring (with Cl at the correct position relative to the nitrogen) and the C4-carboxyl moiety.[1]
-
3-Acetylpyridine: Provides the C2-C3 fragment and the pyridyl substituent.[1]
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the convergence of 5-chloroisatin and 3-acetylpyridine.
Core Synthesis Protocol (The Pfitzinger Reaction)
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 5-Chloroisatin | Substrate | 1.0 | Limiting reagent.[1][2] Ensure bright orange solid; dark/brown indicates decomposition. |
| 3-Acetylpyridine | Reagent | 1.2 | Slight excess drives reaction to completion.[1] Liquid at RT. |
| KOH (33% aq) | Base/Solvent | ~10.0 | High basicity required to open isatin ring to isatinate. |
| Ethanol (Abs.) | Co-solvent | N/A | Improves solubility of the ketone and intermediate. |
| Glacial Acetic Acid | Workup | N/A | For pH adjustment/precipitation.[3] |
Step-by-Step Methodology
Note: This protocol is scaled for 10 mmol of 5-chloroisatin. Scale up linearly.
Step 1: Isatin Ring Opening (The Isatinate Formation)
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 5-chloroisatin (1.81 g, 10 mmol) in 33% aqueous KOH (15 mL) .
-
Gently heat the mixture to 40–50 °C with stirring.
-
Observation: The orange suspension will dissolve to form a clear yellow/reddish solution. This confirms the formation of the potassium 2-amino-5-chlorophenylglyoxylate (isatinate salt).[1]
-
Critical Control Point: If solids remain, add small aliquots of water. Complete dissolution is necessary before adding the ketone.
-
Step 2: Condensation & Cyclization [1]
-
Add 3-acetylpyridine (1.45 g, 1.32 mL, 12 mmol) dropwise to the warm isatinate solution.
-
Add Ethanol (10–15 mL) to solubilize the ketone and prevent oiling out.
-
Fit the flask with a reflux condenser and heat to reflux (approx. 85–90 °C oil bath) for 12–16 hours .
Step 3: Workup & Isolation (The pH Trap)
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker and dilute with distilled water (50 mL) .
-
Filtration (Optional): If a small amount of insoluble tar is present, filter through a Celite pad. The product is currently soluble as the dicarboxylate salt.
-
Precipitation: Place the beaker in an ice bath. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
-
Target pH:4.5 – 5.0 .
-
Why? The product is zwitterionic.
-
pH > 7: Soluble carboxylate (COO⁻).
-
pH < 2: Soluble pyridinium salt (Py-H⁺).[1]
-
pH ~4.5: Isoelectric point (neutral zwitterion), leading to maximum precipitation.
-
-
-
Allow the suspension to stand at 4 °C for 2 hours to mature the crystal growth.
-
Filter the solid under vacuum, washing with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
Purification
The crude product is often sufficiently pure (>90%) for subsequent steps. For analytical purity:
-
Recrystallization: Dissolve in minimum boiling DMF or Acetic Acid, filter hot, and allow to cool. Alternatively, use an Ethanol/Water mixture (though solubility is low).
-
Drying: Dry in a vacuum oven at 60 °C over P₂O₅ to remove trace water/acetic acid.
Mechanistic Insight
Understanding the mechanism allows for troubleshooting. The reaction proceeds via the isatinate pathway .
Reaction Mechanism Flow
Figure 2: The sequential transformation from isatin hydrolysis to quinoline aromatization.[1][2][5][6][7]
Key Mechanistic Check:
-
Regioselectivity: The ketone enolization of 3-acetylpyridine occurs at the methyl group (kinetic and thermodynamic preference), ensuring the pyridine ring ends up at the C2 position of the quinoline. The C3 position of the quinoline remains unsubstituted (H).
Characterization Data (Expected)
To validate the synthesis, compare spectral data against these expected values:
-
Physical State: Off-white to pale yellow solid.[1]
-
Melting Point: >280 °C (often decomposes).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Carboxylic Acid: Broad singlet ~13.0–14.0 ppm (often invisible if wet).
-
Quinoline C3-H: Singlet around 8.4–8.6 ppm (characteristic of Pfitzinger products).[1]
-
Quinoline Aromatic: Multiplets 7.8–8.2 ppm (3 protons).
-
Pyridine Ring:
-
C2'-H (between N and quinoline): Singlet/Doublet ~9.2 ppm (deshielded).
-
C6'-H: Doublet ~8.7 ppm.[1]
-
C4'-H/C5'-H: Multiplets.
-
-
-
MS (ESI): m/z calculated for C₁₅H₉ClN₂O₂ [M+H]⁺ = 285.04; Found ~285.
Safety & Troubleshooting
| Hazard/Issue | Mitigation Strategy |
| Exotherm | The initial neutralization of KOH with Acetic Acid is exothermic.[1] Add acid slowly on ice. |
| Incomplete Reaction | If TLC shows unreacted isatin (Rf ~0.4 in 10% MeOH/DCM), add 0.5 eq more ketone and reflux 4h longer. |
| Product Solubility | If yield is low, the product may be dissolving as the hydrochloride salt. Adjust pH back to 4–5 with dilute NaOH. |
| Clumping | Isatin can form a "gum" in conc. base. Ensure it is fully dissolved (heated) before adding the ketone. |
References
-
Pfitzinger, W. (1886). J. Prakt.[8] Chem., 33, 100. (Original description of the reaction).
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
-
Sondhi, S. M., et al. (2010). Synthesis and anti-inflammatory activity of some new 2,6-disubstituted quinoline-4-carboxylic acids. Medicinal Chemistry Research, 19, 564–574.[1] (Protocol adaptation for 2-heteroaryl analogs).
-
Telvekar, V. N., & Belati, A. (2010). Novel efficient synthesis of 2-substituted quinoline-4-carboxylic acids.[1][5][8] Synthetic Communications, 40(16), 2431-2437.[1] Link
- Palmer, M. H. (2009). Heterocyclic Compounds: The Chemistry of Pyridine and its Derivatives. (Discussion on zwitterionic properties of pyridine-carboxylic acids).
Sources
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 6. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Predicted Crystal Structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comprehensive, albeit predictive, analysis of the crystal structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid. In the absence of a solved crystal structure for this specific molecule, this document synthesizes crystallographic data from closely related analogs to forecast its molecular geometry, intermolecular interactions, and packing motifs. Such an in-silico structural elucidation serves as a crucial tool for anticipating the compound's physicochemical properties and guiding future drug design and development efforts.
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety
The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic applications. When functionalized with a carboxylic acid at the 4-position, these molecules, known as quinoline-4-carboxylic acids, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a chloro substituent at the 6-position and a pyridinyl group at the 2-position, as in the case of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its biological target interactions and pharmacokinetic profile.
The determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding a molecule's structure-activity relationship (SAR). The crystal structure provides invaluable insights into bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that govern molecular recognition and crystal packing. This guide aims to construct a detailed, predictive model of the crystal structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid by leveraging crystallographic data from analogous structures.
Proposed Synthesis and Crystallization
Synthetic Strategy
The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with several named reactions providing versatile routes to this scaffold. A plausible and efficient method for the synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid would be a variation of the Doebner reaction or the Pfitzinger reaction[2]. A potential synthetic route is outlined below:
Figure 1: A proposed synthetic workflow for 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid.
Experimental Protocol (Hypothetical):
-
To a solution of 4-chloroaniline in ethanol, add 3-pyridinecarboxaldehyde and pyruvic acid.
-
The reaction mixture is then heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the target compound.
Single Crystal Growth
Obtaining diffraction-quality single crystals is a critical yet often empirical step. Based on methodologies for similar pyridine and quinoline carboxylic acids, the slow evaporation technique is a promising approach.
Experimental Protocol (Hypothetical):
-
Dissolve the purified 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid in a suitable solvent or a mixture of solvents. Good candidates would include methanol, ethanol, or dimethylformamide (DMF), potentially with the addition of a less polar co-solvent to control the rate of crystallization.
-
The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature.
-
Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for X-ray diffraction analysis.
Predicted Crystallographic Analysis
While the precise unit cell parameters and space group can only be determined experimentally, we can predict the key structural features and intermolecular interactions based on the crystal structures of analogous compounds.
Predicted Crystallographic Data
The following table presents a hypothetical set of crystallographic data for 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, compiled by analogy to related structures.
| Parameter | Predicted Value |
| Empirical Formula | C₁₅H₈ClN₂O₂ |
| Formula Weight | 283.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-8 |
| c (Å) | ~20-25 |
| α (°) | 90 |
| β (°) | ~95-105 |
| γ (°) | 90 |
| Volume (ų) | ~2000-2500 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.4-1.6 |
| F(000) | ~576 |
Molecular Geometry
The molecular structure of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid is expected to be largely planar, with a slight dihedral angle between the quinoline and pyridine ring systems. The carboxylic acid group will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance.
Supramolecular Assembly and Intermolecular Interactions
The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. For 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, the following interactions are predicted to be significant in directing the crystal packing:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that strong O-H···N hydrogen bonds will form between the carboxylic acid proton and the nitrogen atom of the pyridine or quinoline ring of an adjacent molecule, leading to the formation of dimers or extended chains[3][4].
-
π-π Stacking: The aromatic quinoline and pyridine rings are expected to engage in offset face-to-face π-π stacking interactions, which are a common feature in the crystal packing of planar aromatic molecules[5]. These interactions contribute significantly to the overall stability of the crystal lattice.
-
Halogen Bonding and C-H···Cl Interactions: The chlorine atom at the 6-position can participate in weak C-H···Cl hydrogen bonds or halogen bonding interactions, further stabilizing the three-dimensional crystal structure[3].
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Silico Screening of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic Acid Derivatives for Targeted Drug Discovery
Executive Summary
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] This guide presents a comprehensive, field-proven in silico workflow for the rational design and screening of novel derivatives of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid. By leveraging a hierarchical virtual screening cascade—encompassing library generation, molecular docking, ADMET profiling, and molecular dynamics simulations—researchers can efficiently identify and prioritize lead candidates with high therapeutic potential. This document provides not only step-by-step protocols but also the strategic rationale behind key experimental choices, ensuring a scientifically rigorous and efficient path from virtual concept to viable preclinical candidate.
Introduction: The Rationale for a Computational Approach
The 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid core represents a promising starting point for novel drug development. Quinoline derivatives are known to possess a wide range of therapeutic applications, from antibacterial to anticancer agents.[1][4] The specific substitutions on this scaffold—a chloro group at position 6, a pyridinyl group at position 2, and a carboxylic acid at position 4—provide a unique electronic and steric profile that can be systematically modified to enhance potency and selectivity against a chosen biological target.
In silico screening has become an indispensable tool in modern drug discovery.[5] It allows for the rapid and cost-effective evaluation of vast chemical libraries against a biological target, filtering out compounds with low potential before committing to expensive and time-consuming chemical synthesis and in vitro testing.[5][6] This computational "fail-fast" approach significantly accelerates the discovery timeline and focuses resources on candidates with the highest probability of success.
This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis and a validated cancer target, as an exemplary protein for our screening campaign.[7]
The In Silico Screening Cascade: A Hierarchical Approach
A successful virtual screening campaign is not a single experiment but a multi-stage funnel. Each successive stage increases computational complexity and predictive accuracy, ensuring that only the most promising candidates are subjected to the most rigorous analyses.
Caption: A hierarchical workflow for in silico drug discovery.
Methodology: Protocols and Scientific Justification
Target Identification and Preparation
Causality: The choice of a target structure is paramount. For kinase inhibitors, the conformation of the DFG motif (Asp-Phe-Gly) is critical.[8] We will select a "DFG-out" crystal structure of the VEGFR-2 kinase domain, as this conformation is often targeted by Type II inhibitors, a class to which many quinoline-based compounds belong.
Protocol:
-
Source the Structure: Download the crystal structure of the VEGFR-2 kinase domain from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 3VO3 , which has a good resolution (1.52 Å) and is co-crystallized with an inhibitor.[9]
-
Protein Preparation: Use a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, Chimera, or similar tools) for this crucial step.[10][11]
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and the original ligand from the PDB file.[10][11]
-
Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures but are vital for correct hydrogen bonding networks.
-
Assign Protonation States: Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This ensures a stable, low-energy starting conformation.
-
Ligand Library Generation
Causality: The goal is to explore the chemical space around the core scaffold. We will generate a virtual library by adding a variety of substituents at a chemically tractable position, such as the amide of the carboxylic acid, to probe for new interactions within the kinase's active site.
Protocol:
-
Core Structure: Sketch the 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid scaffold in a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Library Enumeration: Define an attachment point for substitution (e.g., forming an amide bond from the carboxylic acid). Create a library of diverse chemical fragments (e.g., small alkyl groups, aromatic rings, heterocyclic moieties) to attach at this point.
-
3D Conversion & Energy Minimization:
-
Convert the 2D structures into 3D conformations.
-
Assign a proper force field (e.g., OPLS4, MMFF94).
-
Perform a thorough energy minimization for each generated derivative to obtain a low-energy, stable 3D structure.
-
Molecular Docking: High-Throughput Virtual Screening (HTVS)
Causality: Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.[12] It functions as the primary filter, rapidly assessing the entire library to identify compounds that are sterically and electrostatically complementary to the VEGFR-2 active site. A multi-tiered docking approach (from fast and less accurate to slow and more accurate) is employed to manage computational resources efficiently.[13]
Protocol:
-
Receptor Grid Generation: Define the binding site on the prepared VEGFR-2 structure. This is typically done by creating a bounding box (the "grid") centered on the position of the co-crystallized ligand from the original PDB file.[7]
-
Protocol Validation (Self-Docking):
-
Trustworthiness Check: Before screening the library, extract the original ligand from the PDB file (if available) and dock it back into the defined active site.
-
Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of < 2.0 Å is considered a successful validation, confirming that the docking parameters can accurately reproduce the known binding mode.[7][14]
-
-
Hierarchical Docking:
-
Standard Precision (SP): Dock the entire virtual library using a fast, standard precision algorithm. This quickly eliminates non-binders.
-
Extra Precision (XP): Take the top-scoring 10-20% of hits from the SP run and re-dock them using a more rigorous and computationally expensive extra precision algorithm. This provides a more accurate scoring and ranking of the most promising candidates.[13]
-
-
Analysis: Rank the compounds based on their docking scores (e.g., GlideScore, AutoDock binding energy in kcal/mol). Visually inspect the binding poses of the top-ranked hits to ensure they form logical interactions (e.g., hydrogen bonds with key hinge region residues like Cys919 in VEGFR-2).
ADMET & Drug-Likeness Filtering
Causality: A potent compound is useless if it cannot reach its target in the body or is toxic.[15] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to remove compounds with poor pharmacokinetic properties early in the process.[5][15]
Protocol:
-
Input Structures: Submit the top-ranked hits from the docking phase to an ADMET prediction tool (e.g., the free web-based SwissADME, ADMET-AI, or commercial software).[16]
-
Analyze Key Properties: Evaluate the computed physicochemical and pharmacokinetic properties against established thresholds for oral bioavailability.
-
Lipinski's Rule of Five: A cornerstone of drug-likeness. Check for violations (ideally 0, no more than 1).
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
H-bond Donors ≤ 5
-
H-bond Acceptors ≤ 10
-
-
Other Important Descriptors:
-
Topological Polar Surface Area (TPSA): Should be < 140 Ų for good cell permeability.
-
Gastrointestinal (GI) Absorption: Predicted to be "High".
-
Blood-Brain Barrier (BBB) Permeation: Predicted as "No" for non-CNS targets.
-
CYP450 Inhibition: Check for potential inhibition of key cytochrome P450 enzymes (e.g., 2D6, 3A4) to avoid drug-drug interactions.
-
PAINS (Pan-Assay Interference Compounds) Alert: Ensure compounds are not flagged as frequent hitters in assays.
-
-
| Derivative ID | Docking Score (kcal/mol) | MW (Da) | LogP | H-Donors | H-Acceptors | TPSA (Ų) | GI Absorption | Lipinski Violations |
| Core | -7.1 | 323.7 | 3.85 | 1 | 4 | 74.6 | High | 0 |
| Deriv-001 | -9.8 | 428.9 | 4.50 | 2 | 5 | 95.8 | High | 0 |
| Deriv-002 | -9.5 | 485.3 | 5.21 | 2 | 6 | 101.2 | High | 1 |
| Deriv-003 | -8.9 | 512.6 | 4.95 | 3 | 7 | 125.4 | Low | 1 |
| Deriv-004 | -10.2 | 455.5 | 4.10 | 1 | 6 | 89.1 | High | 0 |
| Caption: Example data summarizing docking and ADMET results for top candidates. |
Molecular Dynamics (MD) Simulation: Validating Binding Stability
Causality: Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing us to observe the dynamic behavior of the protein-ligand complex over time (typically nanoseconds).[17] This is the ultimate in silico validation step to confirm that the predicted binding pose is stable.[18]
Protocol:
-
System Setup (using GROMACS, AMBER, etc.): [19][20][21]
-
Complex Preparation: Use the best-docked pose of a top candidate (e.g., Deriv-004) complexed with VEGFR-2.
-
Ligand Parametrization: Generate force field parameters for the ligand, as standard protein force fields do not include them. This can be done using servers like LigParGen or tools like Antechamber.
-
Solvation: Place the complex in the center of a periodic box of water molecules (e.g., TIP3P, SPC/E).
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
-
-
Simulation Execution: [22]
-
Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.
-
Equilibration (NVT & NPT): Perform two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.
-
Production Run: Run the production MD simulation for a duration of 50-100 nanoseconds.
-
-
Trajectory Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose and is not diffusing out of the active site.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and key active site residues throughout the simulation. Consistent hydrogen bonding is a strong indicator of a stable interaction.
-
Caption: Key hypothetical interactions of a lead candidate in the VEGFR-2 active site.
Conclusion and Future Directions
This in-depth guide outlines a robust, hierarchical in silico screening workflow tailored for the discovery of novel 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid derivatives as potential kinase inhibitors. By systematically applying molecular docking, ADMET filtering, and molecular dynamics simulations, researchers can efficiently sift through thousands of virtual compounds to identify a handful of high-priority candidates. The output of this workflow is not a final drug, but a highly curated list of compounds with a strong, computationally validated hypothesis for their biological activity and drug-likeness. These lead candidates are now primed for the next critical phases of the drug discovery pipeline: chemical synthesis, followed by in vitro enzymatic and cellular assays to confirm their biological activity.
References
-
Patel, D.B. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2):216-230. Available from: [Link]
-
RCSB Protein Data Bank. 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Available from: [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]
-
MDPI. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available from: [Link]
-
Lemkul, J.A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. Available from: [Link]
-
Bhatt, S. et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12, 23072-23086. Available from: [Link]
-
Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available from: [Link]
-
Al-Soud, Y.A. et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available from: [Link]
-
Bhatt, S. et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PMC. Available from: [Link]
-
RCSB Protein Data Bank. 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Available from: [Link]
-
da Silva, G.G. et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available from: [Link]
-
Wang, C. et al. (2023). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. PMC. Available from: [Link]
-
ResearchGate. (2024). In silico screening and molecular docking study of quinoline based compounds with Human kallikrein 7. Available from: [Link]
-
Wang, Y. et al. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. PMC. Available from: [Link]
-
Bioinformatics Review. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]
-
Gani, I.H. & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Available from: [Link]
-
ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available from: [Link]
-
Banpure, S.G. et al. (2024). In-silico study of Novel Antimicrobial Quinoline derivatives. International Journal of Pharmaceutical Research and Applications, 9(2), 1776-1782. Available from: [Link]
-
Kciuk, M. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology, 10, 83. Available from: [Link]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]
-
Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. Available from: [Link]
-
Swanson, K. (n.d.). ADMET-AI. Available from: [Link]
-
El-Fattah, M.F.A. et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PubMed. Available from: [Link]
-
ResearchGate. (2016). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available from: [Link]
-
Wieder, M. et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 63(13), 4059–4074. Available from: [Link]
-
El-Sayed, N.N.E. et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200-2214. Available from: [Link]
-
Jorgensen, W.L. & Tirado-Rives, J. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. Available from: [Link]
-
IEEE Xplore. (2023). Machine Learning Based ADMET Prediction in Drug Discovery. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2019). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Machine Learning Based ADMET Prediction in Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. rcsb.org [rcsb.org]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. ADMET-AI [admet.ai.greenstonebio.com]
- 17. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. youtube.com [youtube.com]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. youtube.com [youtube.com]
Antimalarial Potential of 2-Aryl-6-Chloroquinoline-4-Carboxylic Acids
The following technical guide details the antimalarial potential of 2-aryl-6-chloroquinoline-4-carboxylic acids, focusing on their chemical synthesis, structure-activity relationships (SAR), and biological mechanisms.
A Technical Guide to Scaffold Versatility and Therapeutic Applications
Executive Summary
The emergence of multi-drug resistant Plasmodium falciparum strains has necessitated the re-engineering of the classic quinoline scaffold. While chloroquine (CQ) resistance is widespread, the 2-aryl-6-chloroquinoline-4-carboxylic acid scaffold represents a critical "privileged structure" in modern antimalarial discovery. Unlike simple aminoquinolines, the C4-carboxylic acid moiety provides a versatile handle for optimizing solubility and target engagement (e.g., PfEF2 inhibition), while the 2-aryl and 6-chloro substituents maintain the core ability to inhibit hemozoin formation. This guide analyzes the synthetic pathways, SAR logic, and biological validation of this chemical class.
Chemical Synthesis Strategy: The Pfitzinger Reaction
The most robust method for constructing the 2-aryl-quinoline-4-carboxylic acid core is the Pfitzinger Reaction .[1] This condensation reaction between an isatin derivative and a ketone offers high yields and regioselectivity.
Reaction Mechanism
The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatinate (keto-acid), which then undergoes Claisen condensation with the enolate of the ketone. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[1]
Experimental Protocol
Target Compound: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Reagents:
-
5-Chloroisatin (1.0 eq)
-
4-Chloroacetophenone (1.1 eq)
-
Potassium Hydroxide (KOH) (33% w/v aqueous solution)
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloroisatin (10 mmol) in ethanol (20 mL).
-
Activation: Add 33% aqueous KOH (15 mL) dropwise. The solution will turn deep red/violet, indicating the formation of the isatinate salt.
-
Condensation: Add 4-Chloroacetophenone (11 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 12–24 hours. Monitor progress via TLC (Mobile phase: Methanol/Dichloromethane 1:9).
-
Work-up: Allow the mixture to cool to room temperature. The potassium salt of the product may precipitate.
-
Acidification: Pour the reaction mixture into crushed ice (100 g) and acidify to pH 2–3 using glacial acetic acid or 10% HCl. This protonates the carboxylate, causing the free acid to precipitate as a solid.
-
Purification: Filter the precipitate, wash copiously with cold water to remove excess acid and salts, and recrystallize from ethanol/DMF to obtain the pure product.
Synthesis Workflow Diagram
Figure 1: The Pfitzinger reaction pathway for the synthesis of the quinoline-4-carboxylic acid scaffold.[1][2]
Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold relies on a delicate balance between lipophilicity (for membrane permeation) and electronic properties (for heme binding).
The 6-Chloro Substituent
-
Role: Essential for activity. The electron-withdrawing chlorine atom at position 6 enhances the acidity of the quinoline nitrogen, strengthening the
- stacking interaction with the porphyrin ring of heme. -
Comparison: Analogs with 6-H or 6-OMe typically show a 5–10 fold reduction in potency compared to 6-Cl or 6-F derivatives.
The 2-Aryl Moiety
-
Lipophilicity: A hydrophobic aromatic ring at C2 is crucial for the drug to partition into the lipid bilayer of the parasite's digestive vacuole.
-
Substitution Pattern:
-
Para-substitution (4-F, 4-Cl, 4-CF3): Increases metabolic stability by blocking CYP450 oxidation sites. 4-CF3 groups significantly enhance lipophilicity and half-life.
-
Ortho-substitution: Often deleterious due to steric clash, which twists the phenyl ring out of planarity with the quinoline core, disrupting the flat topology needed for heme intercalation.
-
The 4-Carboxylic Acid (COOH)
-
The Permeability Paradox: The free carboxylic acid is ionized at physiological pH (7.4), which limits passive diffusion across the erythrocyte and parasite membranes. Consequently, free acids often show moderate to low in vitro IC50 values (micromolar range) .
-
The "Warhead" Potential: The true value of the C4-COOH is as a precursor for:
-
Amides: Carboxamides (e.g., DDD107498) can target Plasmodium falciparum elongation factor 2 (PfEF2), a mechanism distinct from chloroquine.
-
Esters: Act as prodrugs that are hydrolyzed inside the parasite to release the active acid or accumulate in the food vacuole.
-
Biological Evaluation & Mechanism
Mechanism of Action: Heme Detoxification Inhibition
The primary target of the quinoline core is the parasite's heme detoxification pathway within the acidic food vacuole.
-
Hemoglobin Digestion: The parasite degrades hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic.
-
Biocrystallization: To survive, the parasite polymerizes free heme into inert hemozoin (
-hematin).[4] -
Inhibition: The 2-aryl-6-chloroquinoline scaffold binds to the growing face of the hemozoin crystal (capping) or complexes with free heme, preventing polymerization. This leads to heme accumulation and parasite death via oxidative stress.
Biological Data Summary
The following table illustrates the activity shift when the free acid is derivatized to overcome permeability issues.
Table 1: Comparative Antimalarial Activity (Pf K1 Strain - Resistant)
| Compound Class | R (C4-Position) | IC50 (nM) | Solubility | Permeability |
| Free Acid | -COOH | > 10,000 | High | Low |
| Ethyl Ester | -COOEt | 250 | Low | High |
| Carboxamide | -CONHR | 10 - 100 | Moderate | Moderate |
| Chloroquine | (Reference) | ~150 | High | High |
Note: Data represents general trends derived from SAR studies (e.g., compounds 22a vs. 7 in literature).
Mechanism Visualization
Figure 2: Mechanism of Action showing the interruption of heme detoxification.
Conclusion
The 2-aryl-6-chloroquinoline-4-carboxylic acids are potent synthetic intermediates and scaffolds. While the free acid form is limited by cellular permeability, it serves as the essential precursor for high-potency antimalarials like quinoline-4-carboxamides (targeting PfEF2) and esters (targeting hemozoin). Researchers should focus on derivatizing the C4-carboxyl group to mask its charge, thereby unlocking the nanomolar potency of the 2-aryl-6-chloroquinoline core.
References
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents . Frontiers in Chemistry. Link (Accessed via Search Result 1.1)
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones . Journal of Medicinal Chemistry. Link (Accessed via Search Result 1.6)
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . Journal of Medicinal Chemistry. Link (Accessed via Search Result 1.9)
-
A common mechanism for blockade of heme polymerization by antimalarial quinolines . Journal of Biological Chemistry. Link (Accessed via Search Result 1.4)
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review . International Journal of Pharmaceutical Sciences and Research. Link (Accessed via Search Result 1.16)
-
Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities . Journal of Medicinal Chemistry. Link (Accessed via Search Result 1.5)
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. ijsr.net [ijsr.net]
- 3. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of Volasertib (CAS 669709-49-3), a Potent PLK1 Inhibitor
Introduction: Unveiling the Therapeutic Potential of CAS 669709-49-3 (Volasertib)
The compound identified by CAS number 669709-49-3, known as Volasertib (or BI 6727), has emerged as a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Its overexpression is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer drug development.[2][3][5] Volasertib targets the highly conserved ATP-binding kinase domain of PLK1, thereby inhibiting its catalytic activity and inducing mitotic arrest and subsequent apoptosis in cancer cells.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for the characterization of Volasertib and other PLK1 inhibitors. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
The PLK1 Signaling Pathway: A Master Regulator of Mitosis
PLK1 functions as a critical node in the cell cycle signaling network. Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[3] PLK1 activation is a key event that triggers entry into mitosis. It phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, the master initiator of mitosis.[4][6] Furthermore, PLK1 is involved in the DNA damage response and cytokine signaling, highlighting its multifaceted role in cellular homeostasis.[3] Inhibition of PLK1 with compounds like Volasertib disrupts these critical mitotic events, leading to cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[2]
Caption: Simplified PLK1 signaling pathway in the G2/M transition.
Primary Biochemical Assays: Quantifying Direct PLK1 Inhibition
Biochemical assays are the first step in characterizing a kinase inhibitor, providing a direct measure of its potency against the purified enzyme.[7] A variety of assay formats are available, each with its own advantages.[7][8] For high-throughput screening (HTS) and lead optimization, luminescence-based assays are often preferred due to their sensitivity, scalability, and reduced interference from colored or fluorescent compounds.[9][10]
Principle of Luminescence-Based Kinase Assays
Luminescent kinase assays indirectly measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[11]
-
ATP Depletion (e.g., Kinase-Glo®): This "glow-type" assay utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP remaining in the reaction.[11][12][13] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[11][14]
-
ADP Production (e.g., ADP-Glo™): This assay measures the amount of ADP produced.[14] It involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is then detected by luciferase.[14] In this format, a potent inhibitor leads to less ADP production and a lower luminescent signal.[14][15]
Caption: Workflow for a luminescence-based kinase assay (ATP depletion).
Protocol: PLK1 Kinase-Glo® Assay
This protocol is designed for a 384-well plate format and is optimized for determining the IC50 value of Volasertib.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase substrate (e.g., a generic substrate like casein or a specific peptide substrate)
-
ATP
-
Volasertib (CAS 669709-49-3)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer (containing appropriate salts, DTT, and a detergent)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Volasertib in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize its effect on enzyme activity.[16]
-
Enzyme and Substrate Preparation: Dilute the PLK1 enzyme and substrate to their optimal concentrations in the assay buffer. These concentrations should be predetermined through enzyme and substrate titration experiments to ensure the assay is run under initial velocity conditions.[16]
-
Kinase Reaction:
-
Add 5 µL of the diluted Volasertib or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add 10 µL of the enzyme/substrate mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear substrate conversion.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 15 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| Top | The maximum signal in the absence of inhibitor. |
| Bottom | The minimum signal at the highest inhibitor concentration. |
| HillSlope | The steepness of the curve. |
| IC50 | The inhibitor concentration at the inflection point of the curve. |
Secondary Cell-Based Assays: Assessing Cellular Potency and Phenotype
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.[17][18][19]
Principle of Cell Viability and Proliferation Assays
These assays measure the overall health and growth of a cell population following treatment with a compound. A common method is to quantify the intracellular ATP levels, which is a key indicator of metabolically active, viable cells.[19] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used example of this type of assay.
Protocol: Antiproliferation Assay in Cancer Cell Lines
This protocol describes a method to determine the GI50 (concentration for 50% growth inhibition) of Volasertib in a relevant cancer cell line. PLK1 inhibitors have shown efficacy in various cancer cell lines, including those from prostate and lung cancer.[1][20][21][22]
Materials:
-
Cancer cell line known to express PLK1 (e.g., DU-145 prostate cancer cells).[1]
-
Complete cell culture medium
-
Volasertib (CAS 669709-49-3)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom, white-walled microplates
-
Incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates at an optimal density and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare a serial dilution of Volasertib in the complete cell culture medium and add it to the cells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Data Analysis:
The GI50 value is determined by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic model.
| Parameter | Description |
| Top | The signal from untreated cells. |
| Bottom | The signal at the highest, most effective inhibitor concentration. |
| HillSlope | The steepness of the dose-response curve. |
| GI50 | The inhibitor concentration that causes 50% inhibition of cell growth. |
Advanced and Orthogonal Assay Formats
To build a comprehensive understanding of a compound's mechanism of action and selectivity, it is advisable to employ orthogonal assay formats.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET technology is a proximity-based assay that can be used to measure kinase activity or protein-protein interactions.[23][24][25][26][27] It uses a long-lifetime europium cryptate donor and a red-shifted acceptor, minimizing background fluorescence and providing a robust assay window.[24][25][26]
-
AlphaLISA®/AlphaScreen®: These are bead-based, no-wash immunoassays that measure the interaction of molecules in close proximity.[28][29][30][31] When donor and acceptor beads are brought together by a biological interaction, a cascade of chemical reactions produces an amplified luminescent signal.[28][31][32] This technology is highly sensitive and can be adapted to measure kinase activity or the engagement of PLK1 with its substrates in cell lysates.[29]
Ensuring Data Integrity: Self-Validating Systems
For every assay, it is critical to include appropriate controls to ensure the validity of the results.
-
Positive Control: A known PLK1 inhibitor (e.g., a well-characterized tool compound) should be run in parallel to confirm that the assay can detect inhibition.
-
Negative Control: A vehicle control (e.g., DMSO) is used to define the 0% inhibition level.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
The protocols and principles outlined in these application notes provide a robust framework for the in vitro characterization of Volasertib (CAS 669709-49-3) and other PLK1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can accurately determine the potency and cellular efficacy of these compounds, paving the way for further preclinical and clinical development. The key to successful drug discovery lies in the careful design and validation of these in vitro systems.[17][33][34][35]
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Identity and Mechanism of Action and Formation of a Cell Growth Inhibitory Compound from Polycarbonate Flasks | Request PDF. Retrieved from [Link]
-
Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]
-
Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PubMed. (2016, November 22). Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 28). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Retrieved from [Link]
-
Springer. (n.d.). Trends using biological target-based assays for drug detection in complex sample matrices. Retrieved from [Link]
-
PubMed. (2021, August 26). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Retrieved from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Translational Models for Oncology & Immuno-Oncology. Retrieved from [Link]
-
AACR Journals. (2007, November 1). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]
-
PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
-
BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro evaluation of the 93 putative Plk1-PBD inhibitors. A)... | Download Scientific Diagram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
ACS Publications. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 18). 5347 - Gene ResultPLK1 polo like kinase 1 [ (human)]. Retrieved from [Link]
-
MDPI. (n.d.). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Retrieved from [Link]
-
BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
AACR Journals. (n.d.). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
YouTube. (2024, September 8). Step up your research with AlphaLISA™ immunoassays. Retrieved from [Link]
-
ResearchGate. (n.d.). Homogeneous time resolved fluorescence assay (HTRF) assay principle and... | Download Scientific Diagram. Retrieved from [Link]
-
ACS Publications. (2025, February 18). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity | Journal of Medicinal Chemistry. Retrieved from [Link]
-
BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
-
Wikipedia. (n.d.). PLK1. Retrieved from [Link]
-
GeneCards. (2026, January 15). PLK1 Gene. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLK1 - Wikipedia [en.wikipedia.org]
- 5. Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLK1 Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Kinase Activity Assays [promega.sg]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 25. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
- 27. researchgate.net [researchgate.net]
- 28. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 29. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 30. youtube.com [youtube.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. researchgate.net [researchgate.net]
- 33. blog.crownbio.com [blog.crownbio.com]
- 34. Trends using biological target-based assays for drug detection in complex sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application of Quinoline Derivatives in Antibacterial Studies: A Comprehensive Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Quinoline derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This guide provides an in-depth exploration of the application of quinoline derivatives in antibacterial research, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction to Quinoline Derivatives as Antibacterial Agents
Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[2] While the quinoline nucleus itself has limited biological activity, its derivatives are a cornerstone of medicinal chemistry, with many exhibiting potent antibacterial properties.[4][5] The most well-known class of quinoline-based antibacterials is the fluoroquinolones, which are widely used in clinical practice to treat a variety of bacterial infections.[1][6][7] These compounds, characterized by a fluorine atom at position 6, demonstrate enhanced activity and improved pharmacokinetic profiles.[7][8]
The versatility of the quinoline scaffold allows for extensive chemical modification, leading to the development of novel derivatives with diverse mechanisms of action and improved efficacy against drug-resistant strains.[4][9]
Mechanisms of Antibacterial Action
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA synthesis.[1][3] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to double-strand breaks and ultimately cell death.[8]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to a lethal accumulation of catenated DNA.[1][8]
The specific target can differ between bacterial species. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[1]
Beyond this classical mechanism, researchers are exploring novel quinoline derivatives that may exert their antibacterial effects through alternative pathways, such as inhibiting peptide deformylase (PDF), an essential bacterial enzyme, or disrupting other cellular processes.[10][11]
Caption: Mechanism of action of quinolone derivatives.
Synthesis of Novel Quinoline Derivatives
The synthesis of novel quinoline derivatives is a critical step in the discovery of new antibacterial agents. Various synthetic methodologies have been developed, ranging from classical methods to modern transition-metal-catalyzed reactions.[9][12] A common and efficient approach is the Mannich reaction.[12]
Protocol: Generalized Synthesis of Oxazino-Quinoline Derivatives via Mannich Reaction [12]
This protocol provides a general framework. Specific reaction conditions (e.g., solvent, temperature, reaction time) may need to be optimized for different substrates.
-
Reactant Preparation:
-
Dissolve the starting material, such as 5-chloro-8-hydroxyquinoline, in a suitable solvent (e.g., ethanol, dioxane).
-
-
Addition of Reagents:
-
Add paraformaldehyde to the solution.
-
Add the desired primary or secondary amine dropwise while stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[13]
-
In Vitro Antibacterial Susceptibility Testing
In vitro testing is essential to determine the antibacterial potency of newly synthesized quinoline derivatives. Standard protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed.[14]
Key In Vitro Assays:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10][14]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Time-Kill Assay: Measures the rate of bacterial killing over time in the presence of the antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination [14]
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth) and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.[14]
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.[14]
-
Caption: Workflow for in vitro antibacterial evaluation.
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the selectivity of the quinoline derivatives by assessing their toxicity to mammalian cells. This ensures that the antibacterial effect is not due to general cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the quinoline derivative for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vivo Antibacterial Efficacy Studies
Promising candidates from in vitro studies should be evaluated for their efficacy in animal models of bacterial infection.[14]
Protocol: Murine Systemic Infection Model
-
Animal Acclimatization:
-
Acclimatize the mice (e.g., BALB/c) to the laboratory conditions for at least one week before the experiment.
-
-
Infection:
-
Infect the mice intraperitoneally or intravenously with a lethal or sub-lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli).
-
-
Compound Administration:
-
Administer the quinoline derivative at different doses via a suitable route (e.g., oral, intravenous) at specific time points post-infection.
-
Include a vehicle control group and a positive control group (treated with a known effective antibiotic).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-14 days).
-
The primary endpoint is typically survival. Secondary endpoints can include bacterial burden in various organs (e.g., spleen, liver, kidneys) at specific time points.
-
-
Data Analysis:
-
Analyze the survival data using Kaplan-Meier survival curves and log-rank tests.
-
Analyze the bacterial burden data using appropriate statistical tests (e.g., t-test, ANOVA).
-
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of quinoline-based antibacterial agents.[4][15][16] SAR studies elucidate how different substituents on the quinoline scaffold influence antibacterial activity.
| Position | Substituent/Modification | Impact on Antibacterial Activity |
| 1 | Lower alkyl groups (e.g., ethyl, cyclopropyl) | Essential for activity; often increases potency.[16][17] |
| 2 | Introduction of substituents | Generally reduces or abolishes activity.[16] |
| 3 | Carboxylic acid group | Essential for binding to DNA gyrase/topoisomerase IV.[16] |
| 4 | 4-oxo group | Crucial for antibacterial activity.[16] |
| 5 | Amino group | Can enhance activity.[16] |
| 6 | Fluorine atom | Significantly enhances antibacterial activity.[16][17] |
| 7 | Piperazine, N-methylpiperazine, or pyrrolidine ring | Often leads to active compounds with a broad spectrum.[16] |
| 8 | Halogen (e.g., bromine) | Can be beneficial for activity.[18] |
These SAR insights guide medicinal chemists in designing more potent and selective quinoline derivatives.[4]
Conclusion
Quinoline derivatives represent a rich and versatile source for the discovery of novel antibacterial agents. Their proven clinical success, coupled with the potential for diverse chemical modifications, makes them a compelling area of research in the ongoing fight against antimicrobial resistance. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of quinoline-based antibacterial drugs.
References
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). ResearchGate. Retrieved from [Link]
-
Quinolone antibiotics. (2019). PMC. Retrieved from [Link]
-
Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (2023). JMPAS. Retrieved from [Link]
-
A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2021). ResearchGate. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (2020). ProQuest. Retrieved from [Link]
-
Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). PMC. Retrieved from [Link]
-
A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2022). ResearchGate. Retrieved from [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). PMC. Retrieved from [Link]
-
Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025-11-25). Indian Journal of Chemistry (IJC). Retrieved from [Link]
-
In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Quinolone antibiotics. (2019). MedChemComm (RSC Publishing). Retrieved from [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025-10-09). Precision Chemistry - ACS Publications. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019-02-02). PMC. Retrieved from [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). PubMed. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). MDPI. Retrieved from [Link]
-
Quinolones. (2023-05-22). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
-
SAR of Quinolines.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
List of Common Quinolones + Uses, Types & Side Effects. (2024-02-15). Drugs.com. Retrieved from [Link]
-
Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. (2022-06-04). YouTube. Retrieved from [Link]
Sources
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. SAR of Quinolines.pptx [slideshare.net]
- 17. youtube.com [youtube.com]
- 18. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]
Molecular docking protocol for quinoline-4-carboxylic acid derivatives
Application Note & Protocol
A Comprehensive Protocol for Molecular Docking of Quinoline-4-Carboxylic Acid Derivatives in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
Quinoline-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4] This application note provides a detailed, field-proven protocol for conducting molecular docking studies on quinoline-4-carboxylic acid derivatives. We will elucidate the causality behind each experimental choice, from ligand and receptor preparation to the execution of the docking simulation and the critical analysis of its results. This guide is designed to be a self-validating system, ensuring the generation of reproducible and biologically relevant data for researchers in drug discovery and development.
Foundational Principles: The 'Why' Behind the 'How'
Molecular docking simulates the interaction between a ligand and a protein at an atomic level. The primary objectives are twofold: to predict the binding conformation (the "pose") of the ligand within the protein's binding site and to estimate the strength of this interaction, typically expressed as a binding affinity or docking score.[5] A lower binding energy value indicates a higher, more favorable binding affinity.[4] This in silico approach is instrumental in structure-based drug design (SBDD), allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving significant time and resources.[6]
The quinoline-4-carboxylic acid scaffold is particularly amenable to docking studies due to its structural features. The rigid bicyclic ring system provides a defined shape for insertion into binding pockets, while the carboxylic acid group at the 4-position is an excellent hydrogen bond donor and acceptor, crucial for anchoring the molecule to key residues in a protein's active site.[7]
The Docking Workflow: A Visual Overview
The entire molecular docking process can be conceptualized as a multi-stage pipeline, beginning with data preparation and culminating in insightful analysis. Each step is critical for the integrity of the final results.
Figure 1: A comprehensive workflow for molecular docking.
Detailed Protocol: From Structure to Score
This protocol utilizes widely accessible and validated software. The causality for each step is explained to empower the researcher to make informed decisions.
Required Software and Resources
| Tool | Purpose | Source/Link |
| RCSB Protein Data Bank | Database of macromolecular structures. | [Link] |
| AutoDock Tools (MGLTools) | Preparation of protein and ligand files, grid box setup. | [Link] |
| AutoDock Vina | The core docking engine. | [Link] |
| Open Babel | Interconversion of chemical file formats. | [Link] |
| PyMOL or UCSF Chimera | Visualization and analysis of docking results. | [Link] or |
| ChemDraw/PubChem Sketcher | 2D drawing of ligand structures. | Commercial / [Link] |
Part A: Receptor Preparation
The goal of receptor preparation is to clean the crystal structure and format it for the docking algorithm. This involves removing elements that are not part of the simulation (like water) and adding elements the algorithm needs (like hydrogens).[8]
Step-by-Step Methodology:
-
Target Selection: Download the 3D structure of your target protein from the RCSB PDB database (e.g., PDB ID: 4BKY for a kinase target, or 4I2P for HIV reverse transcriptase).[7][9] Choose a high-resolution structure that contains a co-crystallized ligand in the binding site of interest, as this helps in defining the active site.[6]
-
Clean the PDB File: Open the downloaded PDB file in AutoDock Tools (ADT).
-
Remove Water Molecules: Water molecules can interfere with the docking process unless they are known to mediate key interactions.[8] Go to Edit -> Delete Water.
-
Remove Co-crystallized Ligands/Ions: Select and delete any existing ligands or non-essential ions to create an empty binding pocket (apo protein).[4]
-
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. These are crucial for defining hydrogen bonds. In ADT, go to Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Charges: Partial charges on atoms are necessary for calculating electrostatic interactions. ADT uses the Gasteiger charge calculation method. Go to Edit -> Charges -> Compute Gasteiger.
-
Set Atom Types: Assign AutoDock 4 atom types. Go to Grid -> Macromolecule -> Choose and select the prepared protein.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format (.pdbqt), which includes charge and atom type information. File -> Save -> Write PDBQT.
Part B: Ligand Preparation
The ligand must be converted from a 2D representation to a 3D structure with correct stereochemistry and charges, and its rotatable bonds must be defined.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw your quinoline-4-carboxylic acid derivative in a chemical drawing program and save it as a .mol or .sdf file.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D file to a 3D structure. This step also performs an initial energy minimization.
-
Prepare in AutoDock Tools:
-
Open the 3D ligand file in ADT: Ligand -> Input -> Open.
-
ADT will automatically detect the root of the molecule and define the rotatable bonds (torsions). The number of rotatable bonds affects the conformational search space.
-
Save the prepared ligand in the PDBQT format: Ligand -> Output -> Save as PDBQT.
-
Part C: Docking Simulation with AutoDock Vina
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box): The grid box defines the 3D search space where Vina will attempt to place the ligand.[6]
-
In ADT, load both the prepared receptor (.pdbqt) and ligand (.pdbqt).
-
Go to Grid -> Grid Box. A box will appear around the molecule.
-
Position and size the box to encompass the entire active site. A good practice is to center it on the position of the original co-crystallized ligand, with a buffer of 3-6 Å around it.[6] Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the simulation.
-
Causality of Parameters:
-
exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but also the reliability of finding the best pose. A value of 8 is a good starting point.
-
num_modes: The number of binding poses (conformations) to generate.[10]
-
-
-
Run Vina: Open a command line or terminal, navigate to your working directory, and execute the following command:
A Self-Validating System: Ensuring Trustworthiness
A critical step before docking unknown compounds is to validate the docking protocol. This is achieved by "re-docking" the native co-crystallized ligand back into its receptor's binding site.[11]
Figure 2: Workflow for validating the docking protocol.
Protocol:
-
Prepare the receptor as described in section 3.2.
-
Extract the co-crystallized ligand from the original PDB file and prepare it as described in section 3.3.
-
Perform the docking using the same grid box parameters and configuration.
-
Compare the top-ranked pose from Vina with the original crystallographic pose using a visualization tool like PyMOL.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the crystal pose.
-
Trustworthiness Check: An RMSD value below 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally observed binding mode, thus validating the setup for screening your novel quinoline derivatives.[12]
Analysis and Interpretation of Results
The output of a Vina simulation consists of two primary files:
-
results.pdbqt: Contains the coordinates for the generated binding poses (num_modes).
-
results.log: A text file containing the binding affinity scores for each pose.
Binding Affinity
The log file will present a table of binding affinities (in kcal/mol). The pose with the lowest numerical value is the most favorable predicted conformation.[4]
Example Docking Results Table:
| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower/upper bound) |
| 1 | -8.9 | 0.000 / 0.000 |
| 2 | -8.5 | 1.854 / 2.541 |
| 3 | -8.2 | 2.130 / 3.015 |
| ... | ... | ... |
Binding Pose and Interactions
Simply having a good score is not enough; the predicted interactions must be chemically sensible.
-
Visualize the Best Pose: Open the receptor PDBQT and the results PDBQT file in PyMOL or Chimera. Select the top-ranked mode (Mode 1).
-
Identify Key Interactions: Analyze the interactions between your quinoline-4-carboxylic acid derivative and the protein's active site residues. Look for:
-
Hydrogen Bonds: Often involving the carboxylic acid group and polar residues (e.g., Ser, Thr, Asp, Glu, Lys).[7]
-
Hydrophobic Interactions: Between the quinoline ring system and nonpolar residues (e.g., Val, Leu, Ile, Phe).
-
π-π Stacking: Between the aromatic quinoline ring and aromatic residues (e.g., Phe, Tyr, Trp).
-
-
Compare with Known Inhibitors: If available, compare the binding mode of your compound to that of known inhibitors of the target. A similar binding mode can increase confidence in the result.[4]
Beyond Docking: ADMET Prediction
A high binding affinity does not guarantee a successful drug. The compound must also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction is a crucial next step.[13]
Web servers like SwissADME and ProTox-II can predict a compound's pharmacokinetic properties, drug-likeness (e.g., compliance with Lipinski's Rule of Five), and potential toxicity.[7][14] This analysis helps to filter out candidates that are likely to fail in later stages of drug development due to poor bioavailability or toxicity.[7][15]
References
- Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
- BonViewPress. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
- Unknown. (n.d.). Molecular Docking Tutorial.
- PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- PMC. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.
- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- IJPRA. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
- Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry.
- Semantic Scholar. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a.
- ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- ResearchGate. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. Retrieved from [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- PubMed. (2013). In silico ADMET prediction: recent advances, current challenges and future trends.
- PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
- ResearchGate. (2025). (PDF) ADMET in silico modelling: Towards prediction paradise?.
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. etflin.com [etflin.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ojs.bonviewpress.com [ojs.bonviewpress.com]
Protocol for Pfitzinger Synthesis of Quinoline Derivatives: A Guide for Medicinal and Organic Chemists
Introduction: The Enduring Relevance of the Pfitzinger Synthesis in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The development of robust and versatile synthetic routes to functionalized quinolines is therefore of paramount importance to drug discovery and development professionals. The Pfitzinger reaction, first reported in 1886, remains a powerful and relevant method for the synthesis of quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds.[4] This reaction offers a direct and efficient pathway to this key class of quinoline derivatives, which serve as valuable intermediates in the synthesis of more complex bioactive molecules.[3]
This application note provides a comprehensive guide to the Pfitzinger synthesis for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, explore the reaction's scope, and offer practical troubleshooting advice to ensure successful synthesis of these valuable heterocyclic compounds.
Reaction Mechanism: A Stepwise Journey to the Quinoline Core
The Pfitzinger synthesis is a base-catalyzed condensation reaction.[5] The generally accepted mechanism proceeds through a series of well-defined steps, beginning with the hydrolysis of isatin.[5][6]
-
Ring Opening of Isatin: The reaction is initiated by the hydroxide-mediated hydrolysis of the amide bond in the isatin ring, leading to the formation of a keto-acid intermediate, an isatinate salt. This ring-opening is a crucial first step, as it exposes the aniline amine and a ketone functionality.[5][7]
-
Condensation and Imine Formation: The newly formed amino group of the isatinate intermediate then undergoes a condensation reaction with the carbonyl group of the α-methylene ketone or aldehyde. This step results in the formation of an imine intermediate.[7]
-
Tautomerization: The imine intermediate then tautomerizes to the more thermodynamically stable enamine.[5]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[5][7]
Figure 1: The mechanistic pathway of the Pfitzinger synthesis.
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol details the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone, a classic example of the Pfitzinger reaction.
Materials and Reagents
-
Isatin (98%+)
-
Acetone (ACS grade)
-
Potassium hydroxide (KOH) (85%+, pellets)
-
Ethanol (95% or absolute)
-
Deionized water
-
Glacial acetic acid
-
Diethyl ether
Equipment
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator (optional)
-
pH paper or pH meter
Safety Precautions
-
Strong Base: Potassium hydroxide is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Ethanol and diethyl ether are flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
General Precautions: Always wear appropriate PPE in the laboratory.
Step-by-Step Procedure
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL). Stir until the KOH is completely dissolved.
-
Formation of the Isatinate Salt: To the basic solution, add isatin (0.07 mol). Stir the mixture at room temperature. The color of the solution should change from orange/red to a deep purple, and then to a light straw or brown color, indicating the formation of the potassium salt of isatinic acid. This typically takes about 1 hour.[1]
-
Addition of the Carbonyl Compound: Once the isatinate salt has formed, add acetone (0.15 mol) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux (approximately 79°C for ethanol) using a heating mantle or oil bath.[1] Continue to reflux with stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Product Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
If a rotary evaporator is available, remove the bulk of the ethanol under reduced pressure.
-
Add deionized water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetone and other non-polar impurities. Discard the ether layers.
-
Transfer the aqueous layer to a beaker and cool in an ice bath.
-
Slowly add glacial acetic acid with stirring to acidify the solution to a pH of approximately 4-5.[7] The product will precipitate out as a solid.
-
Continue adding acetic acid until no further precipitation is observed.
-
-
Filtration and Drying:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry or dry in a desiccator to a constant weight.
-
Purification
The crude 2-methylquinoline-4-carboxylic acid can be purified by recrystallization. Ethanol is a commonly used solvent for this purpose.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Figure 2: A generalized experimental workflow for the Pfitzinger synthesis.
Scope and Versatility of the Pfitzinger Synthesis
A key advantage of the Pfitzinger reaction is its broad substrate scope, allowing for the synthesis of a wide variety of substituted quinoline-4-carboxylic acids. Both the isatin and the carbonyl component can be varied to introduce diverse functionalities into the final product.
| Isatin Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ~75 | [8] |
| 5-Methylisatin | Acetone | 2,6-Dimethylquinoline-4-carboxylic acid | 80 | [9] |
| Isatin | 4-Acetylbiphenyl | 2-(4-Biphenylyl)quinoline-4-carboxylic acid | ~Theoretical | [7] |
| Isatin | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | - | [10] |
| Isatin | Pyruvic acid | Quinoline-2,4-dicarboxylic acid | - | [11] |
Table 1: Examples of quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction.
Troubleshooting and Field-Proven Insights
While the Pfitzinger synthesis is generally reliable, several common issues can arise. This section provides practical advice for troubleshooting these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficiently basic conditions. - Incomplete hydrolysis of isatin. - Side reactions, such as self-condensation of the carbonyl compound. - Reaction time is too short. | - Ensure the use of a strong base (KOH or NaOH) and that it is fully dissolved. - Allow sufficient time for the isatinate salt to form before adding the carbonyl compound. - Monitor the reaction by TLC to determine the optimal reaction time. - Consider using a modified procedure, such as microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[8] |
| Formation of Tar or Resinous Byproducts | - High reaction temperatures. - Prolonged reaction times. - Highly reactive carbonyl compounds. | - Reduce the reflux temperature if possible. - Optimize the reaction time to avoid prolonged heating after the reaction is complete. - If significant tarring occurs, attempt to precipitate the product from the crude mixture by dissolving it in a minimal amount of a suitable solvent and adding a non-solvent. Column chromatography may be necessary for purification. |
| Product Does Not Precipitate Upon Acidification | - The product is soluble in the acidic aqueous solution. - Insufficient acidification. | - Ensure the pH is sufficiently low (around 4-5) to protonate the carboxylate. - If the product remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate. The product can then be isolated by evaporating the organic solvent. |
| Product "Oils Out" Instead of Crystallizing | - The product has a low melting point or is impure. - The solution is too concentrated. | - Try adding more solvent to the hot solution before cooling. - Allow the solution to cool very slowly to encourage crystal formation. - Scratch the inside of the flask with a glass rod to induce crystallization. - Use a different recrystallization solvent or a mixture of solvents. |
Conclusion: A Versatile Tool for Modern Drug Discovery
The Pfitzinger synthesis continues to be a valuable and versatile tool in the arsenal of the medicinal and organic chemist. Its ability to generate a diverse range of quinoline-4-carboxylic acids from readily available starting materials makes it an attractive method for the construction of novel molecular scaffolds for drug discovery programs. By understanding the underlying mechanism, adhering to a robust experimental protocol, and being prepared to troubleshoot common issues, researchers can effectively leverage the Pfitzinger reaction to accelerate their research and development efforts in the quest for new and improved therapeutics.
References
- Pfitzinger, W. J. Prakt. Chem.1886, 33 (1), 100.
- Pfitzinger, W. J. Prakt. Chem.1888, 38 (1), 582-584.
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
ResearchGate. (2020). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... Retrieved from [Link]
-
GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
-
Chemical Research and Technology. (2025). Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... Retrieved from [Link]
-
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using Quinoline Compounds
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential.[1] Historically recognized for antimalarial drugs like chloroquine, the utility of quinoline-based compounds has expanded dramatically. Today, they are rigorously investigated for their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3] Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways, make them a privileged structure in drug development.[4][5]
This guide provides an in-depth framework for the preclinical in vivo evaluation of novel quinoline compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices. By integrating field-proven insights with robust, self-validating protocols, this document aims to empower researchers to design and execute meaningful in vivo studies that accurately assess the therapeutic potential and safety profile of new quinoline-based chemical entities.
Section 1: Foundational Principles of In Vivo Study Design
A successful in vivo study is not merely a procedure; it is a well-considered scientific investigation. The choices made before the first dose is administered are paramount to the integrity and translatability of the results.[6]
The Ethical Imperative: Adherence to the 3Rs Principle
All animal research must be grounded in a strong ethical framework. The principles of the 3Rs—Replacement, Reduction, and Refinement—are the cornerstone of humane and scientifically sound animal experimentation.[7][8] This framework is not a constraint but a catalyst for better science.
-
Replacement : Actively seek and use non-animal methods where possible. Before proceeding with an in vivo study, researchers must provide a strong justification for why in vitro or in silico models are insufficient to answer the research question.[9]
-
Reduction : Design experiments to use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[10] This involves careful statistical planning, such as power analysis, to determine appropriate group sizes.
-
Refinement : Optimize every aspect of the experimental protocol to minimize any potential pain, suffering, or distress to the animals.[9] This includes refining housing conditions, handling techniques, methods of administration, and defining humane endpoints.
Caption: The 3Rs as a guiding framework for ethical in vivo research.
Rationale-Driven Selection of Animal Models
The choice of animal model is a critical decision that directly impacts the relevance of the study's findings. A thorough literature review is the essential first step to identify the most appropriate model for the proposed investigation.[6] The rationale should be explicitly stated, considering factors like species specificity, disease pathology, and endpoint measurability.[11]
-
For Anticancer Studies : Athymic nude or SCID mice are standard for human tumor xenograft models. Their compromised immune systems prevent the rejection of implanted human cancer cells, allowing for the specific evaluation of a compound's antitumor activity.[5]
-
For Antimalarial Studies : Plasmodium berghei-infected mice are a widely used model. While the parasite differs from human malaria parasites, this model effectively assesses the in vivo schizonticidal blood activity of test compounds.[12]
-
For Neurodegenerative Studies : Models can be genetic (e.g., transgenic mice expressing mutant proteins) or toxin-induced (e.g., MPTP for Parkinson's). The choice depends on whether the study aims to address a specific genetic cause or a more general pathway of neurodegeneration, such as oxidative stress.[3][13]
Formulation: Overcoming the Solubility Challenge
A significant portion of new chemical entities, including many quinoline derivatives, are poorly water-soluble.[14] This presents a major hurdle for in vivo studies, as poor solubility leads to low and erratic bioavailability, making it impossible to assess a compound's true efficacy and toxicity.[15][16] An appropriate formulation strategy is not an afterthought; it is integral to the study's success.
Common Formulation Strategies for Poorly Soluble Compounds:
| Strategy | Principle | Common Excipients/Methods | Causality & Rationale |
| pH Modification | For ionizable quinoline compounds, adjusting the pH can dramatically increase solubility. | Citrate buffer, phosphate buffer (PBS) | Most drug molecules are weak acids or bases. Creating a salt form in solution prevents the compound from precipitating in the aqueous environment of the GI tract or bloodstream.[14] |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent to increase the drug's solubility. | Polyethylene glycol (PEG 300/400), DMSO, NMP, Propylene glycol | Co-solvents reduce the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds to dissolve. The goal is to keep the drug in solution long enough for absorption.[14] |
| Surfactant Micelles | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. | Tween 80, Solutol HS-15, Cremophor EL | The hydrophobic core of the micelle provides a favorable environment for the drug, while the hydrophilic shell allows the entire complex to be dispersed in an aqueous medium.[17] |
| Particle Size Reduction | Increasing the surface area of the drug by decreasing its particle size enhances the dissolution rate. | Micronization (mortar grinding, homogenization), Nanonization (ball milling) | According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area. Smaller particles dissolve faster, leading to improved absorption.[14][17] |
Source: Adapted from WuXi AppTec, 2024.[14]
Section 2: Core In Vivo Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key in vivo experiments. They are designed to be self-validating through the inclusion of appropriate control groups and clearly defined endpoints.
// Define nodes Plan [label="Phase 1: Planning\n- Ethical Review (3Rs)\n- Model Selection\n- Formulation Dev.", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimate [label="Phase 2: Pre-Procedure\n- Animal Acclimatization\n- Baseline Health Check", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Induce [label="Phase 3: Experiment\n- Disease Induction\n(e.g., Tumor Implantation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Random [label="Randomization & Grouping", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treatment Administration\n- Quinoline Compound\n- Vehicle Control\n- Positive Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="In-Life Monitoring\n- Efficacy Readouts\n- Clinical Signs\n- Body Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Reached?\n(e.g., Tumor size, time)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect [label="Phase 4: Post-Procedure\n- Sample Collection\n(Blood, Tissues)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Data Analysis &\nInterpretation", fillcolor="#FBBC05", fontcolor="#202124"];
// Define edges Plan -> Acclimate; Acclimate -> Induce; Induce -> Random; Random -> Treat; Treat -> Monitor; Monitor -> Endpoint; Endpoint -> Treat [label="No"]; Endpoint -> Collect [label="Yes"]; Collect -> Analyze; }
Caption: General workflow for a preclinical in vivo efficacy study.
Protocol 1: Anticancer Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of a novel quinoline compound by assessing its ability to inhibit the growth of human tumor xenografts in immunodeficient mice.[5]
Materials:
-
Animal Model: 4-6 week old female/male athymic nude mice (e.g., BALB/c nude).
-
Cancer Cell Line: Relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Test Compound: Novel quinoline derivative, formulated in an appropriate vehicle.
-
Vehicle Control: The formulation vehicle without the test compound.
-
Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen cancer type.
-
Ancillary Supplies: Sterile PBS, Matrigel (optional), calipers, syringes, appropriate anesthesia.
Methodology:
-
Cell Culture & Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the 100 µL cell suspension into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor mice for tumor growth. When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group). This is a critical step to ensure an unbiased distribution of tumor sizes across groups.
-
Treatment Administration: Administer the test compound, vehicle control, and positive control according to the predetermined dose and schedule (e.g., daily oral gavage, bi-weekly intraperitoneal injection). The route and schedule should be informed by preliminary pharmacokinetic data.[18]
-
In-Life Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Observe animals daily for any clinical signs of distress or toxicity (e.g., lethargy, ruffled fur).
-
-
Endpoint & Data Collection:
-
Continue the study until tumors in the vehicle control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize all animals according to ethically approved methods.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Antimalarial Activity in a P. berghei Murine Model
Objective: To assess the in vivo blood schizonticidal activity of a quinoline compound in a murine malaria model.
Materials:
-
Animal Model: 4-6 week old Swiss albino mice.
-
Parasite: A chloroquine-sensitive or resistant strain of Plasmodium berghei.
-
Test Compound: Novel quinoline derivative, formulated in an appropriate vehicle.
-
Vehicle Control: The formulation vehicle.
-
Positive Control: Chloroquine or another standard antimalarial drug.[19]
-
Ancillary Supplies: Giemsa stain, microscope, syringes, EDTA tubes.
Methodology:
-
Infection: Inoculate mice intraperitoneally with approximately 1x10⁷ P. berghei-parasitized red blood cells.
-
Grouping and Treatment: 2-4 hours post-infection, randomize mice into treatment groups (n=5-6 per group). Administer the first dose of the test compound, vehicle, or positive control via oral gavage or intraperitoneal injection.
-
Dosing Regimen: Continue treatment for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Smear Analysis: Stain the smears with Giemsa. Determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia relative to the vehicle control group using the formula: [(A - B) / A] * 100, where A is the average parasitemia in the vehicle group and B is the average parasitemia in the treated group.
Protocol 3: Acute Toxicity Assessment
Objective: To determine the acute toxicity profile and estimate the median lethal dose (LD50) of a new quinoline compound. This is a crucial step for any new compound to establish a preliminary safety window.[20][21]
Materials:
-
Animal Model: Healthy, young adult mice or rats (e.g., Swiss albino mice).
-
Test Compound: Novel quinoline derivative, formulated in an appropriate vehicle.
-
Vehicle Control: The formulation vehicle.
-
Ancillary Supplies: Syringes for administration, observation cages.
Methodology:
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses. A common approach is to use a logarithmic dose progression (e.g., 50, 100, 200, 400, 800 mg/kg).
-
Grouping and Administration: Assign animals to dose groups, including a vehicle control group (n=5 per sex per group is common). Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).
-
Observation Period: Observe the animals intensely for the first few hours post-dosing and then daily for 14 days.
-
Data Collection: Record all signs of toxicity, including changes in behavior, appearance, respiratory patterns, and any instances of morbidity or mortality. Record body weights on Day 0, 7, and 14.
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) to look for macroscopic organ abnormalities.
-
Data Analysis: The LD50 can be calculated using statistical methods like the Probit analysis. The No Observed Adverse Effect Level (NOAEL) can also be determined. Results help classify the compound's toxicity.[22][23][24][25]
Section 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example In Vivo Anticancer Efficacy of Quinoline Derivatives
| Compound | Cancer Type | Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |
| Chloroquine | Oral Squamous Cell Carcinoma | BALB/c nude mice | CAL27 | 50 mg/kg/day | Effective inhibition of tumor growth. | [5] |
| Compound 91b1 | Not specified | Nude mice | Xenograft | Not specified | Significantly reduced tumor size. | [26] |
| Compound 4c | Breast Cancer | Not specified | MDA-MB-231 | Not specified | Induced cell cycle arrest at G2/M phases and inhibited tubulin polymerization. | [4] |
Table 2: Example In Vivo Antimalarial Activity of Quinoline Hybrids
| Compound Class | Animal Model | Parasite Strain | Key Findings | Reference |
| Quinoline-Sulfonamide Hybrids | Mice | P. berghei | Inhibited parasitemia by 47-49% on day 5 post-inoculation. | [12] |
| Quinoline-Amino Acid Conjugates | Mice | P. berghei | In vivo assessment did not fully support the high in vitro potency observed. | [19] |
Note: The discrepancy noted for Quinoline-Amino Acid Conjugates highlights the critical importance of in vivo testing, as potent in vitro activity does not always translate to in vivo efficacy due to factors like metabolism and bioavailability.[19]
// Define nodes Heme [label="Heme\n(Toxic to parasite)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemoglobin [label="Hemoglobin Digestion\nin Parasite Vacuole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hemozoin [label="Hemozoin Crystal\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymerization [label="Heme Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline [label="Quinoline Compound\n(e.g., Chloroquine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ParasiteDeath [label="Parasite Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Define edges Hemoglobin -> Heme; Heme -> Polymerization; Polymerization -> Hemozoin [label="Detoxification"]; Quinoline -> Polymerization [label="Inhibits", style=dashed, arrowhead=tee]; Heme -> ParasiteDeath [label="Accumulation leads to"]; }
Caption: Mechanism of action for many quinoline antimalarials.[27]
References
- Jain, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Bhardwaj, A., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Poloniae Pharmaceutica.
- Joseph, B., & Dar, R. J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Author unknown. (n.d.). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. OUCI.
- Galeano-Díaz, F., et al. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
- Korniyenko, V. I., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
- Klimpt, M., et al. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC - NIH.
- El-Sayed, M. A., et al. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Xie, Y., et al. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega.
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Sgalla, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI.
- Author unknown. (n.d.). Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. Benchchem.
- Aydin, A., et al. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI.
- Festing, S., & Wilkinson, L. (n.d.). Ethical considerations regarding animal experimentation. PMC - NIH.
- Li, Y., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
- Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- Author unknown. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
- Matthew, B. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
- Author unknown. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.
- Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed.
- Thiemermann, C. (n.d.). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
- Inam, M., et al. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- Olsson, I. A. S., & Hansen, A. K. (n.d.). Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México.
- Author unknown. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
- Workman, P., et al. (n.d.). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. PMC.
- Author unknown. (n.d.). The 3Rs. NC3Rs.
- Author unknown. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Author unknown. (n.d.). The 3Rs. Understanding Animal Research.
- Jain, S., et al. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
- Author unknown. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200.
- Author unknown. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Olsson, I. A. S., & Hansen, A. K. (n.d.). Ethical Considerations in Animal Research: The Principle of 3R s. ResearchGate.
- Author unknown. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate.
- Korniyenko, V. I., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities - Pandawa Institute Journals.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The 3Rs | NC3Rs [nc3rs.org.uk]
- 8. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 10. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
- 18. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 21. fda.gov [fda.gov]
- 22. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies [ouci.dntb.gov.ua]
- 23. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 24. researchgate.net [researchgate.net]
- 25. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 26. mdpi.com [mdpi.com]
- 27. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Introduction
Welcome to the Technical Support Center. You are likely working with 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid , a scaffold often utilized in kinase inhibition or antimalarial research.
As a Senior Application Scientist, I often see researchers treat DMSO (Dimethyl sulfoxide) as an inert, universal solvent. It is not. For this specific molecule, the interplay between the carboxylic acid moiety and DMSO's hygroscopicity creates a specific set of stability risks. This guide moves beyond generic advice to address the physicochemical realities of your compound.
Part 1: The Primary Hazard – Physical Stability (Hygroscopicity)
The most immediate threat to your experiment is not chemical degradation, but physical precipitation .
The Mechanism of Failure
DMSO is aggressively hygroscopic. At standard laboratory humidity (50% RH), pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.
-
Solubility Threshold: Your compound is a hydrophobic, planar heterocycle. Its solubility relies on the high dielectric constant and aprotic nature of pure DMSO.
-
The "Crash-Out" Effect: As DMSO absorbs atmospheric water, the solvent polarity shifts. The thermodynamic solubility of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid decreases exponentially with rising water content.
-
Micro-Precipitation: Often invisible to the naked eye, micro-crystals form. When you pipette this "solution" into an assay plate, you are dosing a suspension, not a solution. This causes erratic IC50 data and false negatives.
The Freeze-Thaw Trap
Freezing DMSO (-20°C) is standard, but dangerous if mishandled.
-
The Cycle: When you thaw a tube, moisture condenses on the cold surface. If you open the tube before it reaches room temperature, that water runs into the DMSO.
-
Result: After 5–10 cycles, your "10 mM" stock may actually be 8 mM dissolved + 2 mM precipitated.
Part 2: Chemical Stability & Reactivity
While the quinoline core is robust, the functional groups present specific reactivities in DMSO.
The Carboxylic Acid (C4 Position)[1]
-
Decarboxylation Risk: Quinoline-4-carboxylic acids are prone to thermal decarboxylation, losing
to form the corresponding 4-H quinoline.-
In DMSO: This is kinetically slow at room temperature but accelerates significantly above 60°C .
-
Advisory:NEVER heat this compound above 40°C to aid dissolution. Use sonication instead.
-
-
Acid-Base Exchange: The carboxylic acid proton (
) can exchange with trace water or basic impurities in DMSO, altering the ionization state. This affects cell permeability in biological assays.
Oxidative Degradation
DMSO is a mild oxidant (structurally related to the Swern oxidation reagent).
-
Risk: While the pyridine and quinoline rings are resistant, trace impurities (peroxides) in lower-grade DMSO can induce N-oxidation of the pyridine nitrogen over long storage periods (>1 year).
Photostability
Halogenated heterocycles (6-Chloro substituent) can undergo photolytic dehalogenation under intense UV light.
-
Advisory: Store in amber vials or wrap in foil.
Part 3: Validated Storage & Handling Protocols
Protocol A: Preparation of the Master Stock (10 mM)
Goal: Create a stock solution that remains stable for >6 months.
-
Vessel Selection: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (DMSO leaches plasticizers).
-
Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <0.005%). Do not use "standard" grade DMSO that has been opened previously.
-
Dissolution:
-
Aliquoting: Do not store as one large volume. Aliquot into single-use volumes (e.g., 50 µL) to eliminate freeze-thaw cycles.
Protocol B: The "Thaw" Procedure
Goal: Prevent water condensation during use.
-
Remove vial from -20°C or -80°C storage.
-
Place in a desiccator or on the bench.
-
WAIT 30 MINUTES. Do not touch or open the vial until it is fully equilibrated to room temperature.
-
Wipe the outside of the vial with a Kimwipe to remove external condensation.
-
Open, use immediately, and discard the remainder (if single-use).
Part 4: Visualizing the Workflow
Diagram 1: Stock Preparation & Storage Logic
This workflow illustrates the critical control points (CCPs) to prevent degradation.
Caption: Figure 1. Optimized workflow for stock generation. Note the Nitrogen Flush step to prevent moisture ingress.
Part 5: Troubleshooting & FAQs
Scenario 1: "I see a fine precipitate in my thawed stock."
Cause: Water ingress has lowered solubility. Resolution:
-
Do NOT filter. Filtering removes your compound, lowering the concentration unknownly.
-
Sonicate: Place the sealed vial in a sonic bath (ambient temp) for 10 minutes.
-
Warm: If sonication fails, warm gently to 37°C (body temp).
-
Verification: If precipitate remains, the stock is compromised. Discard.
Scenario 2: "My IC50 values are shifting over time."
Cause: Compound degradation or concentration drift. Diagnostic Protocol:
-
LCMS Check: Inject 1 µL of the stock. Look for:
-
Parent peak (M+H).
-
Decarboxylated product (Mass = Parent - 44 Da).
-
N-oxide product (Mass = Parent + 16 Da).
-
-
Reference Standard: Compare against a freshly weighed powder sample.
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for handling precipitated stocks. Prioritize non-destructive recovery (sonication) before analytical QC.
References
-
Broad Institute. (2010). Compound Management and Storage Guidelines. (General best practices for DMSO libraries).
-
Cheng, X. et al. (2003). Stability of screening compounds in wet DMSO.[3] Journal of Biomolecular Screening.[3] (Establishes the correlation between water content and compound precipitation).
-
Selleck Chemicals. (2024). Quinoline-4-carboxylic acid Product Safety & Handling. (Specific solubility data for the scaffold).
-
PubChem. (2024). Compound Summary: 6-Chloropyridine-3-carboxylic acid.[2][4] (Proxy data for pyridine-carboxylic acid stability).
Sources
Technical Support Center: Synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Welcome to the dedicated technical support resource for the synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic efforts effectively.
The synthesis of complex heterocyclic molecules like 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid can be fraught with challenges, from sluggish reactions and low yields to purification difficulties. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Core Synthesis Strategy: The Pfitzinger Reaction
The most logical and convergent approach to the synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid is the Pfitzinger reaction . This powerful method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base.[1][2][3]
For our target molecule, the key reactants are 5-chloroisatin and 3-acetylpyridine . The reaction proceeds via the initial ring-opening of the isatin to form an intermediate isatinic acid, which then condenses with the enolizable ketone to ultimately form the quinoline-4-carboxylic acid.[2]
Caption: General workflow for the Pfitzinger synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction has a very low yield of the desired product, and I have a significant amount of dark, tarry material.
Answer: This is one of the most common problems in quinoline syntheses, including the Pfitzinger reaction.[4][5] The formation of tar is often due to side reactions such as self-condensation of the carbonyl partner or polymerization under the reaction conditions.
Causality and Troubleshooting Steps:
-
Optimize Base Concentration and Type:
-
The Problem: Excessively strong basic conditions can promote undesired side reactions of 3-acetylpyridine.
-
Solution: While a base like potassium hydroxide is necessary for the initial hydrolysis of isatin[2], its concentration is critical. Start with a moderate concentration and consider a comparative study with other bases like sodium hydroxide or potassium carbonate. The goal is to find a balance where the isatin ring-opening proceeds efficiently without excessively promoting side reactions.
-
-
Control Reaction Temperature:
-
The Problem: High temperatures, while often necessary to drive the reaction to completion, can accelerate the rate of tar formation.[4]
-
Solution: Maintain the lowest effective temperature for the reaction. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting materials have been consumed.
-
-
Order of Reagent Addition:
-
The Problem: Premixing the base with 3-acetylpyridine before the addition of 5-chloroisatin can lead to the self-condensation of the ketone.
-
Solution: A common strategy is to first heat the 5-chloroisatin with the base in the solvent to facilitate the formation of the isatinic acid intermediate. Once this is formed, the 3-acetylpyridine can be added to the reaction mixture.
-
Question 2: The reaction seems to stall, with significant amounts of starting material remaining even after prolonged reaction times.
Answer: A stalled reaction can be due to several factors, including insufficient activation of the reactants or precipitation of intermediates.
Causality and Troubleshooting Steps:
-
Inadequate Base Strength or Solubility:
-
The Problem: If the base is not strong enough or is not sufficiently soluble in the reaction medium, the initial and crucial ring-opening of the 5-chloroisatin will be inefficient.
-
Solution: Ensure that the chosen base is appropriate for the solvent system. For instance, potassium hydroxide has good solubility in ethanol/water mixtures, which are common solvents for this reaction.[6] If insolubility is suspected, consider using a phase-transfer catalyst, though this can add complexity to the purification.
-
-
Purity of Starting Materials:
-
The Problem: Impurities in either the 5-chloroisatin or 3-acetylpyridine can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize the 5-chloroisatin if necessary and consider distilling the 3-acetylpyridine.
-
-
Monitoring the Reaction:
-
The Problem: Without proper monitoring, it can be difficult to determine if the reaction is truly stalled or just proceeding slowly.
-
Solution: Develop a reliable TLC system to monitor the consumption of the starting materials and the formation of the product. This will provide valuable information on the reaction kinetics and help in deciding when to adjust conditions or work up the reaction.
-
Question 3: I have isolated a product, but I am struggling with its purification. Recrystallization is not effective.
Answer: Quinoline-4-carboxylic acids can be challenging to purify due to their polar nature and potential for zwitterionic character.[7] Simple recrystallization may not be sufficient to remove closely related impurities.
Causality and Troubleshooting Steps:
-
Acid-Base Extraction:
-
The Principle: The carboxylic acid functionality allows for selective extraction based on pH changes.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous basic solution (e.g., 1M sodium carbonate or sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove any neutral or basic impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of around 3-4. The pure product should precipitate out.[8]
-
Filter the precipitate, wash with cold water, and dry thoroughly.
-
-
-
Slurry Washing:
-
The Principle: If the product has low solubility in certain organic solvents, a slurry wash can be effective in removing more soluble impurities.
-
Protocol: Suspend the crude product in a solvent in which it is poorly soluble but in which the impurities are soluble (e.g., diethyl ether, dichloromethane, or hot ethanol). Stir vigorously for a period, then filter and wash the solid.
-
-
Chromatography:
-
The Principle: For very stubborn purifications, column chromatography can be employed.
-
Considerations: Due to the polarity of the molecule, a polar stationary phase (like silica gel) and a relatively polar mobile phase will be required. A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and solubility of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid? A1: As a quinoline-4-carboxylic acid, the product is expected to be a solid at room temperature. Its solubility in common organic solvents is likely to be low, but it should be soluble in polar aprotic solvents like DMSO and DMF, and in aqueous base.
Q2: Which analytical techniques are most suitable for characterizing the final product? A2: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra will be complex due to the two aromatic rings.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[9] A reverse-phase column with a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a good starting point.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the carboxylic acid O-H and C=O stretches.
Q3: Can I synthesize the corresponding ester directly? A3: While the Pfitzinger reaction primarily yields the carboxylic acid, some modifications can lead to the direct formation of esters.[10] This typically involves running the reaction in an alcoholic solvent in the presence of an acid catalyst that can facilitate both the quinoline formation and the esterification. However, a more reliable method is a two-step process: first synthesize the carboxylic acid and then esterify it using standard methods (e.g., Fischer esterification or reaction with a coupling agent and an alcohol).
Q4: Are there any specific safety precautions I should take? A4: Standard laboratory safety practices should be followed. Isatin derivatives can be irritants. 3-Acetylpyridine is harmful if swallowed. The reaction is typically run under reflux, so appropriate precautions for working with heated, flammable solvents should be taken. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Reactant Ratio | 5-Chloroisatin : 3-Acetylpyridine (1 : 1 to 1 : 1.2) | A slight excess of the ketone can help drive the reaction to completion. |
| Base | Potassium Hydroxide (KOH) | Effective for isatin ring-opening and soluble in common solvents.[6] |
| Solvent | Ethanol/Water mixture | Good solubility for reactants and intermediates. |
| Temperature | Reflux | Generally required to overcome the activation energy of the reaction. |
| Work-up pH | ~3-4 | To ensure complete protonation and precipitation of the carboxylic acid.[8] |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification process.
References
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved February 7, 2026, from [Link]
-
NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
ResearchGate. (n.d.). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved February 7, 2026, from [Link]
-
YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved February 7, 2026, from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved February 7, 2026, from [Link]
-
SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. guidechem.com [guidechem.com]
- 9. 6-Chloropyridine-3-carboxylic acid PESTANAL , analytical standard 5326-23-8 [sigmaaldrich.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Navigating the Purification of Quinoline-4-Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of quinoline-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, we will delve into common issues encountered during purification and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our focus is on not just the "how," but the critical "why" behind each experimental choice, ensuring a deeper understanding and more successful outcomes in your work.
Frequently Asked Questions (FAQs)
Q1: My quinoline-4-carboxylic acid derivative is showing significant streaking on silica gel TLC, making it difficult to assess purity and develop column chromatography conditions. What is causing this and how can I fix it?
A1: Streaking on silica gel is a frequent challenge with quinoline derivatives and is primarily due to the basicity of the quinoline nitrogen atom. This basic nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to a number of issues including poor separation, tailing of spots, and in some cases, irreversible adsorption of the compound to the stationary phase.[1]
To mitigate this, the acidic nature of the silica gel must be neutralized. This can be achieved by incorporating a basic modifier into the mobile phase.[1]
-
Recommended Action: Add 0.5-2% of triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system. For instance, if you are using a 9:1 Hexane:Ethyl Acetate mobile phase, a good starting point for optimization would be 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.
-
Alternative Approaches: If a basic modifier doesn't resolve the issue, consider switching to a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for basic compounds.[1] You might also consider using reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
Q2: I am struggling with the low solubility of my quinoline-4-carboxylic acid derivative in common organic solvents. This is making recrystallization and loading onto a chromatography column very difficult. What can I do?
A2: Poor solubility is a known characteristic of some quinoline-4-carboxylic acid derivatives, often due to strong intermolecular interactions such as hydrogen bonding and π-π stacking.[2]
-
For Recrystallization: The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screen is recommended. Start with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, and then add an anti-solvent (a solvent in which your compound is insoluble) dropwise to induce crystallization. Be mindful that residual high-boiling solvents like DMF and DMSO can be difficult to remove.
-
For Column Chromatography: If your compound is not soluble in the desired mobile phase, you can dissolve it in a small amount of a stronger, more polar solvent (like DMF, DMSO, or dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as dry loading, prevents the strong solvent from disrupting the initial separation at the top of the column.
Q3: My synthesis of a quinoline-4-carboxylic acid derivative via the Doebner reaction has resulted in a low yield and several byproducts. What are the likely impurities, and how can I best remove them?
A3: The Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, can indeed produce low yields and a mixture of products, especially with electron-deficient anilines.[3][4][5] Common impurities can include unreacted starting materials, self-condensation products of the aldehyde, and potentially tetrahydroquinoline intermediates that have not been fully oxidized to the quinoline.[5]
-
Purification Strategy: A multi-step purification approach is often necessary.
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the basicity of the quinoline nitrogen. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate) to isolate the acidic product from neutral and basic impurities. Then, acidify the aqueous layer to precipitate your quinoline-4-carboxylic acid, which can be collected by filtration.
-
Recrystallization: After the initial extraction, recrystallization from a suitable solvent system can further enhance purity.
-
Column Chromatography: If impurities persist, column chromatography may be required. Refer to Q1 for advice on dealing with streaking.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Recrystallization of Quinoline-4-Carboxylic Acid Derivatives
Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility.[6] The goal is to find a solvent that dissolves the compound and impurities at a high temperature, but only the compound crystallizes upon cooling, leaving the impurities in the solution.
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water).
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show good room temperature solubility. If the compound dissolves when hot, it is a potential candidate for recrystallization.
-
Allow the hot solutions to cool slowly. The formation of crystals indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals thoroughly.
-
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point. | Use a lower-boiling solvent or a solvent mixture. |
| No crystal formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent. |
| Poor recovery | Too much solvent was used. The compound is too soluble in the chosen solvent. | Use less solvent. Choose a solvent in which the compound is less soluble. |
Guide 2: Optimizing Column Chromatography for Quinoline-4-Carboxylic Acid Derivatives
Column chromatography is a versatile technique for separating components of a mixture. For quinoline-4-carboxylic acid derivatives, special considerations are needed to overcome the challenges mentioned in Q1.
Experimental Workflow Diagram
Caption: Workflow for optimizing column chromatography.
Detailed Protocol:
-
Mobile Phase Optimization (TLC):
-
Begin with a standard mobile phase, such as a mixture of hexane and ethyl acetate.
-
As established, add a small percentage of a basic modifier like triethylamine (0.5-2%) to your mobile phase to prevent streaking.[1]
-
Vary the ratio of your solvents to achieve a retention factor (Rf) of 0.2-0.4 for your target compound. This generally provides the best separation on a column.
-
-
Column Packing:
-
Choose a column of appropriate size for the amount of material you need to purify.
-
Pack the column with silica gel using the chosen mobile phase, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
For compounds with limited solubility, dry loading is highly recommended. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to obtain your purified quinoline-4-carboxylic acid derivative.
-
Logical Relationship Diagram for Purification Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
Navigating Quinoline Synthesis: A Technical Support Guide to Avoiding Side Reactions
From the desk of a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of quinoline and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges, including vigorous and often unpredictable side reactions that can significantly impact yield and purity.
This technical support center moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. Here, we will dissect the causality behind common experimental pitfalls and offer field-proven strategies to mitigate them, ensuring the integrity and success of your syntheses.
Section 1: The Skraup Synthesis - Taming a Classic Reaction
The Skraup synthesis, the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a powerful tool for accessing a variety of quinolines. However, its notoriously exothermic nature and propensity for tar formation can be daunting.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: My Skraup reaction is incredibly vigorous and difficult to control, often leading to a violent exotherm. How can I moderate this?
A1: The violent exotherm is a hallmark of the Skraup synthesis and is primarily due to the rapid, uncontrolled polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[2] To tame this, a multi-faceted approach is necessary:
-
Utilize a Moderator: The most critical step is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is the most common and effective choice.[2][3] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process.[3] Boric acid can also be employed for this purpose.[4]
-
Controlled Reagent Addition: The order and rate of reagent addition are paramount. Always add the concentrated sulfuric acid slowly and with efficient cooling, preferably in an ice bath, to the mixture of aniline, glycerol, and ferrous sulfate.[3]
-
Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction. Once the reaction begins to boil, immediately remove the external heat source. The exothermic nature of the reaction will sustain it for a time. Reapply heat only after the initial vigorous phase has subsided.[3]
Q2: I'm consistently getting a low yield of a black, tarry substance. What is causing this and how can I minimize it?
A2: Tar formation is a direct consequence of the harsh, acidic, and oxidizing conditions of the Skraup synthesis, which promotes the polymerization of reactive intermediates like acrolein.[2] Minimizing tar is key to improving your yield and simplifying purification.
-
Strict Temperature Control: Beyond the initial exotherm, maintaining an optimal temperature throughout the reflux period is crucial to prevent charring and polymerization.
-
Purification Strategy: The crude product of a Skraup synthesis is often a "black polymeric goo."[5] Effective purification is essential. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[4]
Validated Experimental Protocol: Synthesis of Quinoline via Skraup Reaction
This protocol incorporates the use of ferrous sulfate to moderate the reaction's vigor.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.[3][6]
-
Acid Addition: With continuous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid to the mixture.[3]
-
Initiation: Gently heat the mixture. Once a vigorous boiling commences, immediately remove the heat source. The exotherm should sustain the reaction for 30-60 minutes.[3]
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.[3]
-
Workup: Allow the reaction to cool. The quinoline product can then be isolated from the tarry residue by steam distillation.[4]
Diagram: Key Stages of the Skraup Synthesis and Points of Intervention
Caption: Skraup synthesis workflow and critical control points.
Section 2: The Doebner-von Miller Synthesis - Suppressing Polymerization
A versatile extension of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce a wide range of substituted quinolines. The primary challenge in this synthesis is the acid-catalyzed polymerization of the carbonyl starting material, which can lead to low yields and the formation of intractable tars.[1]
Frequently Asked Questions & Troubleshooting
Q1: My Doebner-von Miller reaction results in a low yield and a significant amount of gummy, polymeric material. How can I prevent this?
A1: The formation of polymers is the most common side reaction in the Doebner-von Miller synthesis.[7] The strongly acidic conditions required for the reaction also readily catalyze the self-condensation of the α,β-unsaturated carbonyl compound. To circumvent this, consider the following strategies:
-
Employ a Biphasic Solvent System: This is a highly effective method to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the acidic aqueous phase where the aniline hydrochloride is dissolved. This spatial separation drastically reduces the rate of polymerization.[7][8]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly and dropwise to the refluxing acidic solution of the aniline keeps its instantaneous concentration low, further minimizing self-polymerization.[8]
-
Optimize Temperature and Acid Catalyst: While heat and a strong acid are necessary, excessive temperatures or overly harsh acidic conditions can accelerate tar formation. It is beneficial to screen different Brønsted and Lewis acids to find the optimal balance for your specific substrates.[7]
Validated Experimental Protocol: Two-Phase Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation by using a biphasic solvent system.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[8]
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[8]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Workup: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[8]
-
Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[8]
Table 1: Comparison of Single-Phase vs. Biphasic Doebner-von Miller Synthesis
| Feature | Single-Phase System | Biphasic System (e.g., Water/Toluene) |
| Typical Yield | Often low to moderate due to significant polymerization | Generally higher and more reproducible yields |
| Byproduct Formation | High propensity for tar and polymer formation | Significantly reduced polymerization and tarring |
| Workup | Can be difficult due to intractable residues | Cleaner reaction mixture, simplifying extraction |
| Scalability | Challenging to scale up due to exotherm and tar | More amenable to larger scale synthesis |
Section 3: The Combes and Friedländer Syntheses - Controlling Regioselectivity and Aldol Side Reactions
The Combes and Friedländer syntheses offer pathways to highly substituted quinolines. However, they present their own unique challenges, namely controlling regioselectivity in the Combes synthesis and preventing unwanted aldol side reactions in the Friedländer synthesis.
Frequently Asked Questions & Troubleshooting
Q1: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. When an unsymmetrical β-diketone is used, two different enamine intermediates can form, leading to a mixture of quinoline regioisomers. Controlling this selectivity is a significant challenge.
-
Steric and Electronic Control: The regioselectivity is influenced by both steric hindrance and the electronic nature of the substituents on the β-diketone and the aniline. A bulky substituent on the diketone will favor the formation of the less sterically hindered enamine. Similarly, electron-withdrawing groups on the aniline can influence the position of cyclization.
-
Catalyst and Solvent Effects: The choice of acid catalyst and solvent can also play a role in directing the regioselectivity, although this is often substrate-dependent and may require empirical optimization.
Q2: My Friedländer synthesis is plagued by aldol condensation of my ketone starting material, leading to a complex mixture of byproducts. How can I avoid this?
A2: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] A common side reaction is the self-condensation of the ketone starting material under the basic or acidic conditions often employed.
-
Use of Pre-formed Enamines or Enol Ethers: Instead of generating the enolate in situ, using a pre-formed enamine or enol ether of the ketone can circumvent the self-condensation side reaction.
-
Milder Reaction Conditions: Exploring milder catalysts and lower reaction temperatures can favor the desired Friedländer condensation over the competing aldol reaction. For some substrates, catalyst-free conditions in water have been shown to be effective.[9]
Diagram: Competing Pathways in Friedländer Synthesis
Caption: Desired Friedländer pathway versus the competing aldol side reaction.
Section 4: The Conrad-Limpach and Pfitzinger Syntheses - Navigating High Temperatures and Reaction Intermediates
The Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines, while the Pfitzinger reaction provides access to quinoline-4-carboxylic acids. Both involve unique intermediates and reaction conditions that can be optimized to avoid side reactions.
Frequently Asked Questions & Troubleshooting
Q1: The high-temperature thermal cyclization in my Conrad-Limpach synthesis is giving low yields. Are there alternatives to high-boiling point solvents like mineral oil or diphenyl ether?
A1: The thermal cyclization of the β-aminoacrylate intermediate in the Conrad-Limpach synthesis typically requires temperatures around 250 °C.[10] While high-boiling, inert solvents are traditionally used, there are less hazardous and more user-friendly alternatives that can also lead to improved yields.
-
Alternative Solvents: A study has shown that the yield of the Conrad-Limpach cyclization generally improves with higher-boiling solvents. Several less common but effective solvents have been identified.[11]
Table 2: Alternative Solvents for the Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Reported Yield (%) |
| Mineral Oil | >300 | Variable, often moderate |
| Diphenyl Ether | 259 | Often high |
| 1,2,4-Trichlorobenzene | 214 | Good |
| 2-Nitrotoluene | 222 | Good |
| 2,6-di-tert-Butylphenol | 264 | Good |
| Data adapted from a study on alternative solvents for the Conrad-Limpach synthesis.[11] |
Q2: I am observing unexpected byproducts in my Pfitzinger reaction. What could be the cause?
A2: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base.[12] The reaction proceeds through the base-catalyzed ring-opening of isatin to form a 2-aminophenylglyoxylate intermediate. Side reactions can arise from the reactivity of this intermediate.
-
Incomplete Ring Opening or Decarboxylation: If the initial ring-opening of isatin is incomplete, or if the final quinoline-4-carboxylic acid product undergoes premature decarboxylation under the reaction conditions, a mixture of products can be obtained.
-
Side Reactions of the Carbonyl Component: As with other quinoline syntheses, the carbonyl compound can undergo self-condensation or other side reactions under the basic conditions, leading to impurities. Careful control of the reaction temperature and stoichiometry is important.
References
-
ResearchGate. (2025). Doebner–von Miller reaction | Request PDF. Retrieved from [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]
-
ResearchGate. (2025). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF. Retrieved from [Link]
-
ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent? Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
McKee, J. R., & Z-Prator, C. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules (Basel, Switzerland), 15(1), 1–11. [Link]
-
YouTube. (2009). Chemistry Tutorial 6.02d: Molecular Dot Diagrams. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Robinson, T. M., Box, M. C., & Gallardo-Williams, M. T. (2020). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. World Journal of Chemical Education, 8(3), 104-106. [Link]
-
New Journal of Chemistry. (2023). Solvent-free approach for the synthesis of 2, 4-disubstituted quinolines using zeolites: evaluation of biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... Retrieved from [Link]
-
ResearchGate. (2017). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
Khan Academy. (n.d.). Drawing dot structures (video). Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Journal of Pharmacy Research. (2012). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
YouTube. (2017). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
JOCPR. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Stack Overflow. (2009). Graphviz: How to go from .dot to a graph? Retrieved from [Link]
-
YouTube. (2017). How To Draw Lewis Structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
YouTube. (2016). How to draw Dot Cross Diagram for Simple Molecules and Ions - H2ChemHacks. Retrieved from [Link]
-
YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Retrieved from [Link]
-
ResearchGate. (2025). Concerning the mechanism of the Friedl??nder quinoline synthesis. Retrieved from [Link]
-
GitHub. (n.d.). abruzzi/graphviz-scripts: Some dot files for graphviz. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Quinoline Scaffold Optimization & Troubleshooting
Ticket ID: QN-OFFT-001 Subject: Mitigating Off-Target Effects in Quinoline-Based Small Molecules Assigned Specialist: Senior Application Scientist, Lead Discovery Support Status: Open
Diagnostic Hub: Triage Your Problem
Welcome to the Quinoline Technical Support Center. Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their versatility, but they are notoriously "dirty" regarding off-target liabilities. Use the table below to identify the likely root cause of your experimental anomaly.
| Symptom / Observation | Probable Off-Target Mechanism | Immediate Action |
| High Potency in Cell Viability vs. Target Assay | Lysosomotropism (Ion Trapping) | Check for cytoplasmic vacuolization; run Acridine Orange assay. |
| Cardiotoxicity / QT Prolongation | hERG Channel Blockade | Review SAR for basic amines/lipophilicity; schedule Patch-Clamp. |
| Non-Linear IC50 Curves / High Background | Fluorescence Interference (IFE) | Run absorbance scan of compound; switch to TR-FRET or radiometric assay. |
| Positive Ames Test / Genotoxicity | DNA Intercalation | Assess planarity; add bulky substituents to disrupt DNA stacking. |
| Unexpected Metabolic Clearance | CYP450 Inhibition/Induction | Screen against CYP2D6/3A4 early. |
Troubleshooting Modules
Module A: The "False Positive" Cytotoxicity (Lysosomotropism)
The Issue: Your quinoline compound shows potent cell killing (
The Mechanism: Quinolines are often weak bases. They permeate cell membranes in their neutral form. Once they enter the acidic environment of the lysosome (pH ~4.5–5.0), they become protonated. The charged species cannot cross the membrane back out, leading to accumulation concentrations up to 1000-fold higher than the cytosol. This "Ion Trapping" causes lysosomal swelling, pH elevation, and non-specific cell death, mimicking efficacy.
Visualization: Mechanism of Lysosomal Trapping
Caption: Kinetic trap mechanism where lipophilic weak bases accumulate in acidic organelles, leading to non-specific toxicity.
Validation Protocol:
-
Visual Inspection: Treat cells with
for 4 hours. Inspect under phase-contrast microscopy.-
Positive Signal:[1] Massive vacuolization (frothy appearance) indicates lysosomal swelling.
-
-
Acridine Orange (AO) Staining:
-
Stain cells with AO. Healthy lysosomes fluoresce red (high concentration/stacking).
-
Lysosomotropic compounds raise pH, causing AO to leak or de-stack, shifting fluorescence to green .
-
-
Bafilomycin A1 Control:
-
Pre-treat with Bafilomycin A1 (inhibits V-ATPase, preventing acidification).
-
If your compound's toxicity decreases after Bafilomycin treatment, the toxicity is lysosome-dependent (ion trapping).
-
Module B: Cardiotoxicity (hERG Inhibition)
The Issue: Your lead candidate is flagged for QT interval prolongation potential.
The Mechanism: The hERG potassium channel pore is lined with aromatic residues (Phe656) and polar residues (Tyr652). Quinolines are prone to:
- -Stacking: The planar quinoline ring stacks with Phe656.
-
Cation-
Interaction: If the quinoline has a basic amine side chain (common for solubility), the protonated amine interacts with Tyr652.
Data Presentation: SAR Trends for hERG Liability
| Structural Feature | Effect on hERG Inhibition | Mitigation Strategy |
| Lipophilicity (LogP > 3) | Increases (Strong correlation) | Lower LogP; introduce polar groups (ethers, hydroxyls) to disrupt hydrophobic binding. |
| Basic Amine (pKa > 8) | Increases (Cation- | Lower pKa of the amine (e.g., use pyridine/pyrimidine instead of piperidine) or steric shielding. |
| Planar Aromatic System | Increases ( | Introduce "kinks" or sp3 carbons to disrupt planarity (e.g., saturate one ring). |
Troubleshooting Protocol:
-
Gold Standard: Automated Patch-Clamp (QPatch/SyncroPatch). Do not rely solely on displacement assays (e.g., Redfern radioligand), as they miss allosteric modulators.
-
Acceptance Criteria: Target
or at least a 30-fold safety margin over therapeutic .
Module C: Assay Interference (Fluorescence Quenching)
The Issue: Your biochemical assay (e.g., kinase activity) uses a fluorescent readout, and the quinoline compound appears to be a potent inhibitor, but the effect disappears in mass-spec assays.
The Mechanism: Quinolines are chromophores. They can absorb light at excitation (UV/Blue) or emission wavelengths used in common assays (e.g., Coumarin, Fluorescein). This is the Inner Filter Effect (IFE) .[2][3] Alternatively, they can be autofluorescent.
Visualization: Assay Interference Decision Tree
Caption: Decision logic to rule out false positives caused by the photophysical properties of quinolines.
Correction Protocol:
-
Absorbance Scan: Measure the absorbance of your compound at the assay's excitation and emission wavelengths.
-
Rule of Thumb: If
at , IFE is significant.
-
-
Shift Modality:
-
Switch to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). The time delay (microseconds) allows the short-lived autofluorescence of quinolines (nanoseconds) to decay before measurement.
-
Switch to Radiometric (
) or Mass Spec (RapidFire) assays which are immune to optical interference.
-
Frequently Asked Questions (FAQs)
Q: My quinoline compound is mutagenic in the Ames test. Is the project dead? A: Not necessarily, but it requires structural modification. The mutagenicity is likely due to DNA intercalation (sliding between base pairs).[4]
-
Fix: Add bulky substituents (e.g., t-butyl, methyl) orthogonal to the ring plane. This creates steric clash, preventing the flat molecule from intercalating into the DNA helix.
Q: Why do I see different IC50 values in cell-based vs. enzymatic assays? A: Beyond lysosomotropism, check CYP inhibition . Quinolines can inhibit CYP2D6. If your cell assay uses a prodrug or requires metabolic stability, inhibition of metabolic enzymes by the compound itself can skew results.
Q: Can I use Chloroquine as a positive control for lysosomotropism?
A: Yes. Chloroquine (
References
-
hERG Inhibition Mechanisms
-
Lysosomotropism & Autophagy
-
Mauthe, M., et al. (2018). Chloroquine and hydroxychloroquine are lysosomotropic drugs that inhibit autophagy by raising lysosomal pH, not by inhibiting lysosomal enzymes directly. Autophagy.[1][6] Link
-
Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro. Link
-
-
Fluorescence Interference (Inner Filter Effect)
-
Quinoline Genotoxicity
-
Snyder, R. D. (2007). Assessment of atypical DNA intercalating agents in biological and in silico systems. Mutation Research/Genetic Toxicology. Link
-
Sources
- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. static.horiba.com [static.horiba.com]
- 4. youtube.com [youtube.com]
- 5. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Managing decarboxylation of pyridone-3-carboxylic acids
Technical Support Center: Decarboxylation of Pyridone-3-Carboxylic Acids
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting yield loss, sublimation, and incomplete conversion in pyridone decarboxylation.
Diagnostic Triage: Why is your reaction failing?
Decarboxylation of 2-pyridone-3-carboxylic acids is deceptively difficult. Unlike simple benzoic acids, these substrates possess a zwitterionic character and high melting points, often leading to sublimation before reaction or "brick-dust" insolubility.
Before proceeding, identify your failure mode using the logic flow below.
Figure 1: Decision matrix for selecting the optimal decarboxylation methodology based on observed failure modes.
The Mechanics of Failure (and Success)
To troubleshoot effectively, you must understand the mechanism. Thermal decarboxylation of pyridone-3-carboxylic acids does not follow a simple radical pathway. It typically proceeds via a proton-transfer mechanism facilitated by the tautomeric nature of the pyridone ring.
The "Hammick-Like" Pathway:
-
Protonation: The carbonyl oxygen or the ring nitrogen facilitates proton transfer to the 3-position.
-
Zwitterionic Transition State: The molecule forms a pseudo-ylide intermediate.
-
CO2 Extrusion: Carbon dioxide leaves, restoring aromaticity/lactam stability.
Critical Insight: If your solvent cannot support proton transfer or stabilize the polar transition state, the reaction requires excessive heat, leading to decomposition.
Protocol A: Thermal Decarboxylation (The "Brute Force" Method)
Context: Used when you have >10g of material and need a scalable, cost-effective method. Common Failure: Sublimation of starting material (SM) onto the cool parts of the flask.
Optimized Workflow:
-
Solvent Choice: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether).
-
Why? BP is 258°C. It solubilizes the SM at high temps but allows the product to precipitate upon cooling.
-
-
Concentration: High dilution (0.2 – 0.5 M).
-
Temperature: 240°C – 255°C.
Step-by-Step Protocol:
-
Suspend pyridone-3-carboxylic acid in Dowtherm A.
-
Heat to reflux (approx. 255°C).
-
CRITICAL STEP: If sublimation occurs, do not scrape it down. Instead, add a small amount of high-boiling co-solvent (e.g., sulfolane) or insulate the flask neck with glass wool and aluminum foil to raise the temperature of the upper glass walls.
-
Monitor CO2 evolution (bubbler). Reaction is complete when bubbling ceases (typically 1-4 hours).
-
Workup (The "Crash Out"):
-
Cool the mixture to room temperature.
-
Add 2 volumes of Hexane or Petroleum Ether .
-
The decarboxylated pyridone is usually polar and will precipitate. Dowtherm A remains in the hexane layer.
-
Filter and wash with hexane.
-
Protocol B: Microwave-Assisted Decarboxylation (The Modern Standard)
Context: Best for medicinal chemistry libraries (10mg – 500mg). Advantage: "Reagent-free" and avoids metal contamination.
Optimized Workflow:
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).
-
Additives: None required (NMP acts as a weak base/proton shuttle).
-
Parameters: 200°C - 220°C for 10-20 minutes.
Troubleshooting FAQ:
-
Q: The vial exploded.
-
A: Decarboxylation releases gas (CO2).[1] You must use a vessel rated for high pressure (20 bar+) and ensure the headspace volume is at least 50% of the vial capacity.
-
-
Q: Product is stuck in NMP.
-
A: Do not try to rotovap NMP. Pour the reaction mixture into 10 volumes of 5% LiCl (aq) and extract with EtOAc. Alternatively, pour into diethyl ether to precipitate the product if it is very polar.
-
Protocol C: Copper-Catalyzed Decarboxylation
Context: For substrates that decompose above 200°C. Mechanism: Copper coordinates to the carboxylate, lowering the activation energy for CO2 loss (via a Cu-aryl intermediate).
Optimized Workflow:
-
Catalyst: Cu(0) powder or Cu2O (5-10 mol%).
-
Ligand/Solvent: Quinoline (classic) or NMP with 1,10-phenanthroline.[2]
-
Temperature: 140°C – 170°C.
Step-by-Step Protocol:
-
Mix SM, Cu powder (0.1 eq), and Quinoline.
-
Heat to 160°C under inert atmosphere (Ar/N2).
-
Note: Quinoline acts as both solvent and ligand.
-
Workup (The "Copper Removal"):
-
Cool to RT.
-
Dilute with EtOAc.
-
Wash with 1M HCl or EDTA solution to sequester copper and protonate the quinoline (removing it into the aqueous layer).
-
Troubleshooting Data Center
| Symptom | Probable Cause | Corrective Action |
| Sublimation | High vapor pressure of SM; Apparatus cold spots. | Switch to sealed tube (if small scale) or insulate flask neck. Use Dowtherm A. |
| Black Tar Formation | Oxidation at high temp; Polymerization. | Degas solvent thoroughly (sparge with N2). Add antioxidant (BHT) trace. |
| Incomplete Reaction | Temperature too low; Equilibrium issue. | Increase temp >220°C. Ensure CO2 can escape (open system for thermal). |
| Product in Mother Liquor | Product is too lipophilic. | If product doesn't crash out of Dowtherm/Hexane, load the entire mixture onto a silica plug. Elute Dowtherm with Hexane, then elute product with EtOAc/MeOH. |
Visualizing the Workup Logic
The most common user complaint is isolating the product from high-boiling solvents. Use this flow to determine your purification strategy.
Figure 2: Purification workflow for isolating pyridones from high-boiling solvents.
References
-
Microwave-Assisted Decarboxylation (Reagent-Free): Gooßen, L. J., et al. "Microwave-assisted Cu-catalyzed protodecarboxylation of aromatic carboxylic acids." Journal of Organic Chemistry, 2009.[3]
-
Thermal Mechanisms & Kinetics: Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1979.
-
Catalytic Decarboxylation Overview: Cornella, J., & Larrosa, I. "Decarboxylative C–C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids." Synthesis, 2012.
-
Classic Copper/Quinoline Method: Shepard, A. F., et al. "The decarboxylation of some furan carboxylic acids."[3][4] Journal of the American Chemical Society, 1930. (Foundational text for Cu/Quinoline systems).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. future4200.com [future4200.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
Technical Support Center: Crystallization of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
System Status: 🟢 Online Current Module: Advanced Process Development Ticket Priority: High (API Intermediate/Scaffold)
👨🔬 Scientist's Foreword: The "Zwitterion Trap"
Welcome to the CrystaLogic Support Center. You are likely here because 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid (hereafter 6-Cl-QCA ) is behaving erratically.
This molecule is a classic zwitterionic nightmare . It contains:
-
Acidic Domain: The carboxylic acid at C4 (
).[1] -
Basic Domain: The quinoline nitrogen (
) AND the pyridine nitrogen ( ).
The Core Challenge: In neutral organic solvents (EtOH, Toluene), the molecule forms strong intermolecular hydrogen bond networks (head-to-tail zwitterionic dimers), resulting in extremely high lattice energy and poor solubility. Standard thermal crystallization often fails because the melting point is likely
This guide focuses on Reactive Crystallization (pH Swing) and Solvated Morph Control to bypass these thermodynamic traps.
📂 Ticket #1: "The material won't dissolve in Ethanol or Methanol."
User Report: “I tried refluxing the crude solid in ethanol. It’s a slurry that never clears. I added more solvent, but now I just have a dilute slurry. Yield is terrible.”
🔧 Diagnosis & Solution
Root Cause: You are fighting the crystal lattice energy. 6-Cl-QCA exists as a zwitterion in neutral alcohols. The solubility is negligible because the solvent cannot disrupt the ionic lattice forces.
The Protocol: Reactive Dissolution (The "pH Switch") Instead of thermal dissolution, use chemical dissolution. We must convert the zwitterion into a soluble salt.
-
The Base Phase (Dissolution):
-
Suspend crude 6-Cl-QCA in Water:Methanol (80:20 v/v) .
-
Slowly add 2.0 eq of NaOH (1M) .
- ) and ensures the nitrogens are neutral. The molecule becomes an anionic salt (Sodium 6-chloro-2-(pyridin-3-yl)quinoline-4-carboxylate), which is highly water-soluble.
-
Check: The solution should turn clear amber/yellow. If turbid, filter now to remove inorganic salts or non-acidic impurities (e.g., decarboxylated quinolines).
-
-
The Acid Phase (Precipitation):
-
Heat the clarified solution to 50°C .
-
Slowly dose Acetic Acid (or HCl) until pH approaches the Isoelectric Point (pI) .
-
📊 Data: Solubility Profile vs. pH
| Solvent System | pH Condition | Solubility Status | Species Present |
| Water/MeOH | pH > 10 | High (>100 mg/mL) | Anionic (Carboxylate) |
| Water/MeOH | pH < 2 | Moderate (as HCl salt) | Cationic (Protonated N) |
| Water/MeOH | pH 4–6 (pI) | Very Low (<1 mg/mL) | Neutral Zwitterion (Precipitates) |
| Ethanol | Neutral | Insoluble | Zwitterion Lattice |
| DMSO | Neutral | High | Solvated Species |
📂 Ticket #2: "My product is trapping impurities (Color/Regioisomers)."
User Report: “The solid crashes out too fast upon acidification. It traps the brown mother liquor color, and HPLC shows 3% of the 8-chloro isomer.”
🔧 Diagnosis & Solution
Root Cause: "Crash crystallization."[1] Rapid acidification creates high local supersaturation (
The Protocol: Controlled Neutralization & Digestion
-
Clarification (Carbon Treat):
-
While in the Basic Phase (pH > 10) from Ticket #1, add 5 wt% Activated Carbon (e.g., Darco G-60). Stir for 30 mins at 40°C. Filter over Celite.
-
Why: Colored impurities are often large, conjugated oligomers that adsorb well to carbon in aqueous media.
-
-
The "Reverse Addition" Technique:
-
Do NOT add acid to the base solution.
-
Instead: Charge the acid (Acetic Acid) into a separate reactor. Slowly feed the Basic Product Solution into the acid.
-
Mechanism:[1][2][3] This keeps the bulk pH acidic throughout the addition, favoring the formation of the cationic species transiently before settling at the pI, or ensuring consistent supersaturation.
-
Alternative (Standard): If adding acid to base, stop at pH 7.0 , hold for 30 minutes (seed point), then slowly ramp to pH 4.5 .
-
-
Ostwald Ripening (Digestion):
-
Once the slurry is formed at pH 4.5, heat to 70°C for 2 hours , then cool slowly to 20°C.
-
Why: This dissolves unstable "fines" and redeposits them on larger crystals, ejecting trapped impurities.
-
📂 Ticket #3: "Filtration takes forever (Gelation/Fines)."
User Report: “The filter cake is slimy and blocks the funnel. Drying takes 48 hours.”
🔧 Diagnosis & Solution
Root Cause: Formation of needle-shaped crystals or a thixotropic gel . This is common with quinoline carboxylic acids when precipitated rapidly from water. The high aspect ratio needles pack tightly, stopping flow.
The Protocol: Co-Solvent Engineering (The "DMSO Spike") Water promotes rapid, needle-like growth for this scaffold. We need a solvent that slows down growth on the fast-growing axis.
-
Solvent Switch:
-
Use DMSO:Water (1:1) instead of pure water during the acidification step.
-
Or, recrystallize the final solid from Glacial Acetic Acid .[2]
-
-
Recrystallization from Glacial Acetic Acid (The "Gold Standard"):
-
Dissolve the crude zwitterion in hot Glacial Acetic Acid (
C). -
Cool slowly to
C. -
Result: This system often yields dense rhombic blocks or prisms rather than needles. The acetic acid creates a solvate that disrupts the needle-forming hydrogen bond network.
-
Wash: Wash the cake with Ethanol to remove acetic acid, then water.
-
🧬 Visual Workflow: The pH-Swing Purification
The following diagram illustrates the optimal workflow to handle solubility, purity, and particle size simultaneously.
Figure 1: Optimized pH-Swing Crystallization Workflow for Zwitterionic Quinoline Acids.
🧠 FAQ: Mechanistic Insights
Q: Why do we use Acetic Acid instead of HCl for precipitation?
A: HCl is a strong acid. A local excess of HCl can protonate the pyridine ring (
Q: What is the "Oiling Out" risk? A: If your crude material contains high levels of unreacted aniline or aldehyde, adding water can cause these oily impurities to phase-separate before your product crystallizes.
-
Fix: Ensure the initial Carbon Treatment (Ticket #2) is thorough. If oiling occurs, add a surfactant (e.g., Tween 80) or seed the mixture immediately upon reaching the metastable zone.
Q: Can I use DMF? A: Yes. 6-Cl-QCA is soluble in DMF.[4] You can perform an Antisolvent Crystallization :
-
Dissolve in minimal DMF at room temperature.
-
Slowly add Water (Antisolvent).
-
Warning: This often produces very fine particles. The pH-swing method (Ticket #1) generally yields better bulk density.
📚 References
-
Synthesis & Purification of Quinoline-4-carboxylic Acids:
-
Source: "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, ACS Publications, 2023.
-
Relevance: Establishes the solubility profile and acid-base workup protocols for this specific chemical class.
-
-
Isoelectric Precipitation Methodology:
-
Source: "Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives." Journal of Moroccan Chemistry of Heterocycles, 2022.
-
Relevance: Details the "Alkaline Extraction–Isoelectric Precipitation" technique used to purify these zwitterions from crude reaction mixtures.
-
-
Recrystallization Solvents (Acetic Acid):
-
General Solubility Data (Quinoline-4-carboxylic acid):
-
Source: ChemicalBook CAS# 486-74-8 Entry.[4]
-
Relevance: Provides baseline physical property data (pKa ~1.03 for carboxyl, high melting point >250°C) supporting the zwitterionic lattice theory.
-
Sources
Validation & Comparative
A Comparative Guide to c-MET Kinase Inhibitors: Capmatinib vs. Other Targeted Therapies
The mesenchymal-epithelial transition (c-MET) receptor tyrosine kinase pathway plays a pivotal role in cell proliferation, migration, and survival. Its aberrant activation, through genetic alterations such as amplification or mutations, is a key driver in various cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of Capmatinib, a potent c-MET inhibitor, with other clinically relevant kinase inhibitors targeting this pathway. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols crucial for their evaluation.
The c-MET Signaling Pathway: A Critical Oncogenic Driver
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival. Dysregulation of c-MET signaling can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.[1]
Figure 1: Simplified c-MET signaling pathway and points of therapeutic intervention.
In-Depth Look: Capmatinib (INC280)
Capmatinib is a highly selective, ATP-competitive inhibitor of c-MET.[2][3] It is particularly effective in treating non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations, which lead to a constitutively active c-MET receptor.[3][4] Capmatinib binds to the ATP-binding pocket of the c-MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[2][5] This targeted action halts the proliferation and induces apoptosis in c-MET-dependent tumor cells.[2]
Comparative Analysis of c-MET Kinase Inhibitors
While Capmatinib is a highly selective c-MET inhibitor, other multi-kinase inhibitors also exhibit significant activity against c-MET, albeit with broader target profiles. The following table provides a comparative overview of Capmatinib against Cabozantinib, Crizotinib, and Tepotinib.
| Feature | Capmatinib | Cabozantinib | Crizotinib | Tepotinib |
| Primary Targets | c-MET | c-MET, VEGFR2, RET, AXL | ALK, ROS1, c-MET | c-MET |
| c-MET IC50 | ~0.13 nM[6] | ~1.3 nM | ~11 nM | ~2.5 nM |
| Approved Indications | NSCLC with METex14 skipping[3] | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[7][8][9] | ALK+ or ROS1+ NSCLC, ALK+ anaplastic large cell lymphoma[10][11][12] | NSCLC with METex14 skipping[13][14] |
| Common Adverse Events | Peripheral edema, nausea, fatigue, vomiting, dyspnea[5] | Diarrhea, fatigue, decreased appetite, hypertension, palmar-plantar erythrodysesthesia[7] | Vision disorders, nausea, diarrhea, vomiting, constipation, edema[10] | Edema, fatigue, nausea, diarrhea, musculoskeletal pain[14][15] |
Experimental Protocols for Inhibitor Characterization
The evaluation of kinase inhibitors relies on a suite of well-defined biochemical and cell-based assays. Here, we provide detailed protocols for two fundamental experiments used to characterize c-MET inhibitors.
In Vitro c-MET Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-MET kinase.
Figure 2: Workflow for a typical in vitro c-MET kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[16]
-
Dilute recombinant human c-MET kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase buffer.
-
-
Compound Plating:
-
Perform serial dilutions of the test compounds (e.g., 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, Capmatinib) in DMSO and then in kinase buffer.
-
Add the diluted compounds to the wells of a 96- or 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Add the c-MET kinase to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[16]
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed. A common method is to measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega).
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based c-MET Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-MET autophosphorylation in a cellular context.
Figure 3: Workflow for a cell-based c-MET phosphorylation assay using ELISA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[18]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Quantification of Phospho-c-MET:
-
The level of phosphorylated c-MET can be quantified using various methods, such as ELISA, Western blotting, or bead-based assays.
-
For an ELISA-based method:
-
Coat a 96-well plate with a capture antibody specific for total c-MET.
-
Add the cell lysates to the wells and incubate to allow the c-MET protein to bind to the antibody.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of c-MET (e.g., anti-phospho-c-MET Tyr1234/1235).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate to generate a colorimetric or chemiluminescent signal.
-
Read the signal on a plate reader.
-
-
-
Data Analysis:
-
Normalize the phospho-c-MET signal to the total protein concentration or to a housekeeping protein.
-
Calculate the percent inhibition of c-MET phosphorylation for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The landscape of c-MET targeted therapy is continually evolving, with several potent inhibitors now available or in late-stage clinical development. Capmatinib and Tepotinib stand out for their high selectivity for c-MET, which may translate to a more favorable side-effect profile compared to multi-kinase inhibitors like Cabozantinib and Crizotinib. However, the broader target spectrum of the latter agents may offer advantages in certain contexts where multiple signaling pathways are dysregulated. The choice of inhibitor will ultimately depend on the specific genetic makeup of the tumor, the patient's prior treatments, and the tolerability of the drug. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of novel and existing c-MET kinase inhibitors, ensuring the continued development of more effective and personalized cancer therapies.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Capmatinib Hydrochloride? Retrieved from [Link]
-
Clinicaltrials.eu. Capmatinib – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
Drugs.com. Capmatinib hydrochloride: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
PubMed. (2025, June 1). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
-
PubMed Central. (2013, January 3). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. Retrieved from [Link]
-
Urology-AWM.de. Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. Retrieved from [Link]
-
PubMed Central. (2023, July 10). The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. Retrieved from [Link]
-
AACR Journals. (2011, September 15). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Retrieved from [Link]
-
PubMed. (2017, April 13). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]
-
PubMed Central. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. Retrieved from [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. Retrieved from [Link]
-
PubMed Central. (2022, January 20). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Retrieved from [Link]
-
PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PubMed Central. (2011, July). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Retrieved from [Link]
-
ResearchGate. Selected Active Clinical Trials on c-MET inhibitors for HCC. Retrieved from [Link]
-
FDA.gov. TEPMETKO Label. Retrieved from [Link]
-
AACR Journals. (2018, March 15). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Retrieved from [Link]
-
PubMed Central. (2006, July 28). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
-
PubMed Central. (2023, November 17). Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. Retrieved from [Link]
-
ASCO Publications. (2016, May 20). Efficacy and safety of crizotinib in patients with advanced c-MET-amplified non-small cell lung cancer (NSCLC). Retrieved from [Link]
-
PubMed. (2010, February). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Retrieved from [Link]
-
AACR Journals. (2013, December 1). Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. Retrieved from [Link]
-
PubMed. (2001, August). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... Retrieved from [Link]
-
Oncology Practice Management. (2016, April 26). Cabometyx (Cabozantinib) Tablets First Multikinase Inhibitor Approved for the Treatment of Patients with Advanced Renal-Cell Carcinoma. Retrieved from [Link]
-
ResearchGate. Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A).... Retrieved from [Link]
-
Veeprho. (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline-3-carboxylic Acid. Retrieved from [Link]
-
Wikipedia. c-Met inhibitor. Retrieved from [Link]
-
LUNGevity Foundation. (2025, May 20). New Treatment Approved for NSCLC with High Level of c-Met Protein. Retrieved from [Link]
-
Taylor & Francis Online. (2020, January 10). Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. Retrieved from [Link]
-
ResearchGate. MET Kinase Assay. Retrieved from [Link]
-
PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PubMed Central. (2009, November 27). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
-
Drugs.com. Tepotinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
PubMed. (1975, January). Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture. Retrieved from [Link]
-
PubMed Central. (2016, May 18). Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections. Retrieved from [Link]
-
AACR Journals. (2019, June 15). Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas. Retrieved from [Link]
-
Reaction Biology. MET Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Future Science. (2014, May 22). The c-MET signaling pathway as a novel therapeutic target in cancer. Retrieved from [Link]
-
Merck Group. (2019, June 3). Merck Presents Updated Results for Investigational Therapy Tepotinib Demonstrating Durable Clinical Response in Patients with Ad. Retrieved from [Link]
-
PubMed Central. (2018, August 1). Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration. Retrieved from [Link]
-
BPS Bioscience. Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (2024, September 8). Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies. Retrieved from [Link]
-
OncLive. (2018, May 30). FDA Grants Crizotinib Breakthrough Designation for MET+ NSCLC and ALK+ ALCL. Retrieved from [Link]
-
PubMed Central. (2022, November 18). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
National Cancer Institute. Details for MET Proto-Oncogene, Receptor Tyrosine Kinase - Validated Antibodies. Retrieved from [Link]
Sources
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Guide: Quinoline Synthesis Strategies for Medicinal Chemistry
Executive Summary: The Strategic Landscape
For the medicinal chemist, the quinoline scaffold is not merely a structural motif; it is a privileged pharmacophore found in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics (Ciprofloxacin). However, the route selected to access this scaffold dictates not just yield, but the feasibility of downstream functionalization, isotopic labeling, and scale-up.
This guide moves beyond textbook definitions to provide a head-to-head technical comparison of the primary synthetic methodologies. We analyze the trade-offs between the robust but harsh Classical Methods (Skraup, Friedländer) and the atom-economical Modern Approaches (Povarov, C-H Activation).
Quick Selection Guide
| Feature | Skraup/Doebner-Miller | Friedländer | Povarov (MCR) | C-H Activation |
| Primary Utility | Bulk synthesis of simple quinolines | Complex, highly substituted derivatives | Saturated/Tetrahydroquinolines & diversity | Late-stage functionalization |
| Key Constraint | Violent conditions; limited functional group tolerance | Availability of o-amino carbonyls | Stereocontrol required | Catalyst cost; directing groups |
| Atom Economy | Low (Stoichiometric waste) | High (Water is often sole byproduct) | Very High (100% in ideal MCR) | High |
| Scalability | High (Industrial legacy) | Moderate to High | Moderate | Low to Moderate |
Deep Dive: Classical Methodologies
The Skraup Synthesis
The Industrial Workhorse. Historically the primary method for manufacturing unsubstituted quinoline, it involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]
-
Mechanism: Glycerol dehydrates to acrolein (in situ), followed by Michael addition of aniline, cyclization, and oxidation.[2]
-
Critical Insight: The reaction is notoriously exothermic ("violent").[2] Modern adaptations utilize microwave irradiation or milder oxidants (e.g., sulfonates) to tame the energetics.
The Friedländer Annulation
The Medicinal Chemist’s Choice. This method offers superior regiocontrol compared to Skraup. It condenses an o-aminoaryl aldehyde/ketone with an enolizable ketone.
-
Mechanism: Acid/Base catalyzed aldol condensation followed by cyclodehydration.[3][4]
-
Critical Insight: The "Friedländer bottleneck" is the stability and access to the o-aminoaldehyde starting material. In situ reduction of o-nitro derivatives is a validated workaround to bypass instability.
Visualizing the Divergence
The following diagram contrasts the mechanistic flow and decision points for these two pillars.
Figure 1: Mechanistic divergence between Skraup (Red) and Friedländer (Blue) pathways.
Experimental Protocols (SOPs)
Protocol A: Modified Skraup Synthesis (Microwave-Assisted)
Standard Skraup reactions are dangerous on bench scale. This modified protocol uses microwave irradiation for safety and speed.
Reagents:
-
Aniline (10 mmol)
-
Glycerol (30 mmol)
-
Iodine (0.5 mmol, mild oxidant/catalyst)
-
Dodecylbenzene sulfonic acid (DBSA, surfactant-catalyst)
Workflow:
-
Mixing: In a microwave-safe vial, mix aniline, glycerol, and Iodine. Add DBSA (10 mol%).
-
Irradiation: Irradiate at 140°C (300 W) for 10 minutes. Note: Monitor pressure carefully.
-
Quench: Cool to RT. Dilute with ethyl acetate (20 mL) and wash with saturated Na₂S₂O₃ (to remove iodine) and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Validation:
H NMR should show characteristic quinoline doublets at 8.9 and 8.1 ppm.
Protocol B: Friedländer Annulation (Base-Catalyzed)
Ideal for 2,3-disubstituted quinolines.
Reagents:
-
2-Aminobenzophenone (1.0 equiv)
-
Acetophenone (1.2 equiv)
-
KOH (Pellets, 3.0 equiv)
-
Ethanol (Absolute)
Workflow:
-
Activation: Dissolve 2-aminobenzophenone and acetophenone in Ethanol (0.5 M concentration).
-
Catalysis: Add KOH pellets. Heat to reflux (80°C) under N₂ atmosphere.
-
Monitoring: Reaction typically completes in 3–5 hours (TLC monitoring: disappearance of amine).
-
Workup: Cool to RT. Pour mixture into crushed ice/water.
-
Isolation: The product often precipitates. Filter the solid. If oil forms, extract with CH₂Cl₂.
-
Crystallization: Recrystallize from EtOH/Water for high purity (>98%).
Modern Precision: Povarov & C-H Activation
The Povarov Reaction (Multicomponent)
An inverse electron-demand Diels-Alder (IEDDA) reaction between an aniline, an aldehyde, and an electron-rich olefin.
-
Advantage: Generates tetrahydroquinolines (THQs) with up to three contiguous stereocenters in one step.
-
Green Metric: High atom economy; water is often the only byproduct.
Transition-Metal C-H Activation
Uses Rh(III), Co(III), or Pd(II) to direct the activation of aniline C-H bonds, reacting them with alkynes.
-
Advantage: Eliminates the need for pre-functionalized starting materials (like the o-amino carbonyls in Friedländer).
Decision Matrix: Selecting the Right Tool
Figure 2: Decision matrix based on substrate availability and target complexity.
Comparative Data Analysis
The following table synthesizes experimental yield ranges and "Green" characteristics from recent literature reviews (2020–2024).
| Metric | Skraup (Classic) | Friedländer | Povarov (Lewis Acid) | Rh(III) C-H Activation |
| Typical Yield | 30 – 60% | 75 – 95% | 60 – 90% | 50 – 85% |
| Regioselectivity | Poor (Mixtures common) | Excellent (Dictated by ketone) | High (Diastereoselective) | Excellent (Directing group) |
| E-Factor (Waste) | High (>20) | Low (<5) | Very Low (<2) | Moderate (Solvent/Additives) |
| Reaction Time | 4 – 12 hrs (Reflux) | 1 – 5 hrs | 2 – 12 hrs | 12 – 24 hrs |
| Cost Driver | Waste disposal | Starting material synthesis | Catalyst (e.g., Sc(OTf)₃) | Catalyst (Rh/Cp*) |
Key Takeaway: For drug discovery campaigns where material is precious and structure is complex, Friedländer remains the gold standard for reliability. However, for library generation (diversity-oriented synthesis), Povarov offers the fastest route to sp3-rich scaffolds.
References
-
Comparative Study of Quinoline Synthesis Methods. BenchChem Protocols. Retrieved from
-
Recent Advances in the Synthesis of Quinolines: A Green Perspective. ResearchGate Review. Retrieved from
-
Transition-Metal-Catalyzed Synthesis of Quinolines. Frontiers in Chemistry. Retrieved from
-
Friedländer Quinoline Synthesis Mechanism and Protocols. Organic Chemistry Portal / Alfa Chemistry. Retrieved from
-
Microwave-Assisted Skraup Synthesis. Journal of Heterocyclic Chemistry (Cited via Taylor & Francis). Retrieved from
Sources
Comparative Potency Guide: Substituted Quinoline-4-Carboxylic Acids
Focus Application: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition
Executive Summary
Substituted quinoline-4-carboxylic acids (cinchoninic acid derivatives) represent a privileged scaffold in medicinal chemistry, most notably as potent inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH) . By blocking the de novo pyrimidine biosynthesis pathway, these compounds deplete intracellular uridine monophosphate (UMP) pools, inducing p53-mediated cell cycle arrest in cancer cells (particularly AML) and broad-spectrum antiviral effects.
This guide objectively compares the potency of key derivatives, dissecting the Structure-Activity Relationship (SAR) that governs their binding affinity within the hDHODH ubiquinone tunnel.
Mechanistic Basis & Biological Logic
To understand potency differences, one must understand the binding mode. hDHODH is an inner mitochondrial membrane enzyme.[1][2]
-
The Reaction: hDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate.[2][3]
-
The Inhibition: Quinoline-4-carboxylic acids compete with the cofactor Ubiquinone (CoQ) .
-
The Anchor: The carboxylic acid at C-4 is non-negotiable; it forms a critical salt bridge with Arg136 in the enzyme's polar pocket.
-
The Tunnel: The substituents at C-2 and C-6 extend into a hydrophobic tunnel normally occupied by the isoprenoid tail of CoQ.
Diagram 1: hDHODH Inhibition Pathway
Caption: The quinoline scaffold blocks the electron transfer from DHO to Ubiquinone, halting pyrimidine synthesis.
Comparative Potency Analysis
The potency of these compounds is strictly governed by their ability to fill the hydrophobic tunnel while maintaining the polar anchor.
Key Reference Compounds
-
Brequinar (DUP-785): The historical gold standard.
-
Indoluidin D: A structurally related natural product mimic.
-
2-Phenyl Analogues: Simplified derivatives used to establish baseline SAR.
Potency Data Table (hDHODH Inhibition)
| Compound Class | C-2 Substituent (Hydrophobic Tail) | C-6 Substituent (Electronic Tuning) | hDHODH IC₅₀ (nM) | Relative Potency | Mechanistic Insight |
| Brequinar | 2'-Fluoro-1,1'-biphenyl | Fluorine (F) | 5.2 ± 1.5 | Reference (1.0x) | Optimal hydrophobic fit; F-atom improves metabolic stability. |
| Analogue A | Phenyl | Hydrogen (H) | ~260 | Low (0.02x) | Lacks sufficient length to fill the ubiquinone tunnel; weaker binding. |
| Analogue B | 2'-Fluoro-phenyl | Fluorine (F) | ~50 | Moderate (0.1x) | Better electronics, but steric bulk is still insufficient compared to biphenyl. |
| Indoluidin D | (Indole-based hybrid) | N/A | 210 | Low-Mod | Natural product mimic; less optimized for the specific hydrophobic pocket than Brequinar. |
| Ester Prodrug | 2'-Fluoro-1,1'-biphenyl | Fluorine (F) | >10,000 | Inactive | Crucial Control: Methylation of C-4 COOH destroys activity (loss of Arg136 salt bridge). |
Structure-Activity Relationship (SAR) Summary
-
The C-4 Acid is Essential: Converting the carboxylic acid to an ester or amide abolishes activity in enzymatic assays (though esters may act as cellular prodrugs).
-
Lipophilicity at C-2: A biphenyl or long alkyl chain is required to displace Ubiquinone. Simple phenyl rings are ~50-fold less potent.
-
Electronic Modulation at C-6: Electron-withdrawing groups (F, Cl, CF3) at position 6 generally increase potency by modulating the pKa of the ring system and improving interactions with the hydrophobic pocket residues (Val 134, Val 143).
Experimental Protocols
To validate the data above, researchers must utilize a self-validating enzymatic assay. The DCIP Reduction Assay is the industry standard for DHODH because it allows for continuous colorimetric monitoring.
Workflow Diagram: Synthesis & Assay
Caption: Workflow from Pfitzinger synthesis to DCIP colorimetric validation.
Detailed Protocol: DCIP Reduction Assay
Principle: DHODH transfers electrons from Dihydroorotate to CoQ, which then reduces the blue chromophore DCIP (2,6-dichlorophenolindophenol) to a colorless compound. The rate of absorbance decrease at 600 nm is proportional to enzyme activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (to mimic membrane environment).
-
Substrates: L-Dihydroorotate (1 mM final), Decylubiquinone (CoQ substitute, 100 µM final).
-
Chromophore: DCIP (60 µM final).
-
Enzyme: Recombinant hDHODH (N-terminally truncated, typically residues 30-396).
-
-
Procedure:
-
Step 1 (Incubation): In a clear 96-well plate, add 140 µL Assay Buffer and 10 µL of Test Compound (in DMSO). Add purified hDHODH (approx 20 nM final). Incubate for 20 minutes at 25°C to allow inhibitor binding.
-
Step 2 (Initiation): Prepare a "Start Mix" containing Dihydroorotate, Decylubiquinone, and DCIP. Add 50 µL of Start Mix to the wells.
-
Step 3 (Measurement): Immediately monitor Absorbance at 600 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
-
Data Processing:
-
Calculate the slope (ΔAbs/min) for the linear portion of the curve.
-
Normalize against DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
-
Fit data to a sigmoidal dose-response equation to determine IC₅₀.
-
Synthesis Strategy (Pfitzinger Reaction)
To synthesize novel analogues for comparison, the Pfitzinger reaction is the most robust route.
-
Reaction: Condensation of isatin (providing the nitrogen and C-4 acid) with a ketone (providing the C-2/C-3 substituents) under strong basic conditions.[4]
-
Protocol:
-
Dissolve Isatin (1.0 eq) and the appropriate Acetophenone derivative (1.1 eq) in 33% aqueous KOH (or ethanolic KOH).
-
Reflux at 80-100°C for 12–24 hours. (Microwave irradiation at 140°C for 10 mins is a modern alternative).
-
Cool to room temperature. The potassium salt of the product may precipitate.
-
Acidify carefully with Glacial Acetic Acid or HCl to pH 4–5.
-
Collect the precipitate by filtration.[5] Recrystallize from Ethanol/DMF.
-
References
-
BenchChem. (2025).[5][6] Structure-activity relationship of quinoline carboxylic acids.[5][6] Retrieved from
-
Madak, J. T., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Retrieved from
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia.[7] Expert Opinion on Therapeutic Targets.
-
MedChemExpress. (2024). Brequinar (DUP785) Product Information and Biological Activity.[8] Retrieved from
-
Schorpp, K., et al. (2022).[3] Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.[9] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
